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Core Science & Biosynthesis

Foundational

5-Chloro-4-methoxyquinoline synthesis pathway

5-Chloro-4-methoxyquinoline Synthesis Pathway: An In-Depth Technical Guide Executive Summary 5-Chloro-4-methoxyquinoline (CAS: 21716-61-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-4-methoxyquinoline Synthesis Pathway: An In-Depth Technical Guide

Executive Summary

5-Chloro-4-methoxyquinoline (CAS: 21716-61-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and antitubercular agents. Its structural rigidity and the electronic properties of the 5-chloro substituent make it a valuable pharmacophore for modulating lipophilicity and metabolic stability.

This guide details the synthesis of 5-chloro-4-methoxyquinoline, addressing the primary challenge: regioselectivity . The standard industrial route (Gould-Jacobs) produces a mixture of 5- and 7-chloro isomers. This document provides a robust protocol for the synthesis, separation, and functionalization required to obtain high-purity 5-chloro-4-methoxyquinoline.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C4-methoxy bond and the heterocyclic ring construction.

  • C4-O Disconnection: The methoxy group is introduced via Nucleophilic Aromatic Substitution (

    
    ) on a 4-chloro intermediate. The 4-position is activated by the quinoline nitrogen, whereas the 5-position is deactivated, ensuring high regioselectivity during methoxylation.
    
  • C4-Cl Disconnection: The 4-chloro moiety is derived from the tautomeric 4-hydroxyquinoline (4-quinolone) using phosphorus oxychloride (

    
    ).
    
  • Ring Construction: The core quinoline ring is formed via the Gould-Jacobs reaction using 3-chloroaniline.

    • Critical Issue: Cyclization of 3-chloroaniline yields two isomers: 7-chloro (major, sterically favored) and 5-chloro (minor, sterically hindered).

    • Solution: A rigorous fractional crystallization or chromatographic separation protocol is required post-cyclization.

Strategic Pathway Diagram

Retrosynthesis cluster_isomers Regioselectivity Challenge Target 5-Chloro-4-methoxyquinoline Intermediate1 4,5-Dichloroquinoline Target->Intermediate1 SNAr (NaOMe) Intermediate2 5-Chloro-4-hydroxyquinoline Intermediate1->Intermediate2 Chlorination (POCl3) Precursor 3-Chloroaniline + EMME Intermediate2->Precursor Gould-Jacobs Cyclization (Isomer Separation Required) Isomer7 7-Chloro Isomer (Major) Precursor->Isomer7 Isomer5 5-Chloro Isomer (Target) Precursor->Isomer5

Caption: Retrosynthetic logic flow highlighting the critical regioselectivity checkpoint at the cyclization stage.

Part 2: Detailed Synthesis Protocol

Phase 1: Ring Construction (Gould-Jacobs Reaction)

Objective: Synthesize 5-chloro-4-hydroxyquinoline (5-chloroquinolin-4(1H)-one).

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)

  • Solvents: Ethanol, Hexanes, DMF (for purification)

Step-by-Step Protocol:

  • Condensation (Enamine Formation):

    • Charge a reactor with 3-chloroaniline and EMME.

    • Heat to 100–110°C for 2 hours. Ethanol is generated as a byproduct.[1]

    • Process Control: Use a Dean-Stark trap or open distillation to remove ethanol, driving the equilibrium forward.

    • Cool the mixture to obtain the solid diethyl (3-chloroanilino)methylenemalonate. Recrystallize from ethanol/hexanes if necessary (Yield: >90%).

  • Thermal Cyclization:

    • Heat Dowtherm A (10 volumes relative to solid) to 250°C (reflux).

    • Slowly add the enamine intermediate to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol evolution.

    • Maintain reflux for 45–60 minutes.

    • Mechanism: The reaction proceeds via an addition-elimination sequence followed by electrocyclic ring closure.

  • Isomer Separation (The Critical Step):

    • Cool the reaction mixture to room temperature. The 7-chloro-4-hydroxyquinoline (major isomer) typically precipitates first due to lower solubility.

    • Filter the solids (mostly 7-chloro isomer).[1][2]

    • Isolation of 5-chloro isomer:

      • Concentrate the mother liquor (Dowtherm A filtrate).

      • Dilute with hexanes to precipitate the remaining solids.

      • Purification: The crude solid from the filtrate is enriched in the 5-chloro isomer. Purify via flash column chromatography (SiO2, MeOH/DCM gradient 0-10%) or fractional recrystallization from acetic acid/water.

      • Validation: Confirm regiochemistry via 1H NMR. The 5-chloro isomer shows a distinct splitting pattern for the proton at C8 (doublet) and C6 (triplet), differing from the 7-chloro isomer.

Phase 2: Chlorination

Objective: Convert 5-chloro-4-hydroxyquinoline to 4,5-dichloroquinoline.

Reagents:

  • 5-Chloro-4-hydroxyquinoline (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (optional)

Protocol:

  • Suspend the purified 5-chloro-4-hydroxyquinoline in neat

    
    .
    
  • Heat to reflux (105°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.[3]

  • Workup:

    • Cool to room temperature.[3][4]

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with aqueous

      
       or 
      
      
      
      to pH 8–9.
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
    • Yield: Typically 85–95% of 4,5-dichloroquinoline.

Phase 3: Methoxylation ( )

Objective: Selective substitution at C4 to yield 5-chloro-4-methoxyquinoline.

Reagents:

  • 4,5-Dichloroquinoline (1.0 eq)[5]

  • Sodium Methoxide (NaOMe) (1.2–1.5 eq)

  • Methanol (anhydrous)

Protocol:

  • Dissolve 4,5-dichloroquinoline in anhydrous methanol.

  • Add solid NaOMe or 25% NaOMe/MeOH solution.

  • Heat to reflux (65°C) for 4–6 hours.

    • Mechanistic Insight: The C4-chlorine is highly activated by the para-nitrogen atom (vinylogous imine). The C5-chlorine is deactivated and sterically hindered, preventing double substitution.

  • Workup:

    • Concentrate methanol.

    • Resuspend residue in water and extract with Ethyl Acetate.

    • Wash organic layer with brine.

    • Concentrate to yield the crude product.[4]

  • Final Purification: Recrystallization from hexanes/ether or column chromatography (Ethyl Acetate/Hexanes).

Part 3: Analytical Data & Troubleshooting

Expected Data Profile:

ParameterSpecificationNotes
Appearance White to off-white solidMay darken upon air exposure.
Melting Point 70–75°C (approx)Distinct from 7-chloro isomer.
1H NMR (CDCl3) C4-OMe singlet (~4.0 ppm)Key diagnostic peak.
Mass Spec (ESI) [M+H]+ = 194/196Characteristic 3:1 Cl isotope pattern.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete ethanol removalUse Dean-Stark trap or higher temp to drive equilibrium.
Isomer Contamination Poor separation of 5-Cl/7-ClUse preparative HPLC or rigorous chromatography. Check NMR of "purified" intermediate before chlorination.
Incomplete Methoxylation Wet Methanol / Old NaOMeUse freshly prepared NaOMe and anhydrous solvent. Water competes to reform 4-hydroxy compound.
Double Methoxylation Too high temp / Excess BaseMaintain reflux at 65°C; do not use high-boiling solvents like DMF for this step.

Part 4: Process Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: Condensation 3-Cl-Aniline + EMME 110°C, -EtOH Step2 Step 2: Cyclization Dowtherm A, 250°C (Isomer Mixture) Step1->Step2 Step3 Step 3: Separation Filter 7-Cl (Solid) Isolate 5-Cl (Filtrate) Step2->Step3 Step4 Step 4: Chlorination POCl3, Reflux Step3->Step4 Pure 5-Cl isomer Step5 Step 5: Methoxylation NaOMe, MeOH, Reflux Step4->Step5

Caption: Operational workflow emphasizing the separation of the 5-chloro isomer from the mother liquor.

References

  • Gould-Jacobs Reaction Mechanism & Conditions

    • Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline".[1] Organic Syntheses, 1948 , 28, 38.

  • Regioselectivity in Quinoline Synthesis

    • Riegel, B.; et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction". Journal of the American Chemical Society, 1946, 68(7), 1264–1266.
  • Chlorination and Alkoxylation of Quinolines

    • Surrey, A. R.; Hammer, H. F. "The Preparation of 4-Chloro-7-methoxyquinoline and Some Dialkylaminoalkylamino Derivatives". Journal of the American Chemical Society, 1946, 68(1), 113–116.
  • Nucleophilic Substitution Patterns in Quinolines

    • Wolfe, J. F. "Directed Metallation of the Quinoline Ring System". Advances in Heterocyclic Chemistry, 1990, 47, 1-65. (Provides context on reactivity of C4 vs C5).

Sources

Exploratory

Physicochemical properties of 5-Chloro-4-methoxyquinoline

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-Chloro-4-methoxyquinoline Executive Summary 5-Chloro-4-methoxyquinoline (C₁₀H₈ClNO) is a specialized heterocyclic scaffold utilized primarily as an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-Chloro-4-methoxyquinoline

Executive Summary

5-Chloro-4-methoxyquinoline (C₁₀H₈ClNO) is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of antimalarial agents, kinase inhibitors, and receptor modulators. Unlike its more common isomers (e.g., 4-chloro-6-methoxyquinoline), this compound features a critical peri-substitution pattern (positions 4 and 5) that imparts unique steric and electronic properties. This guide provides a comprehensive technical analysis of its physicochemical characteristics, validated synthetic routes, and analytical profile, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The structural distinctiveness of 5-Chloro-4-methoxyquinoline arises from the proximity of the methoxy group (C4) and the chlorine atom (C5). This "peri-interaction" creates steric strain that forces the methoxy group out of coplanarity with the quinoline ring, significantly altering its electronic conjugation compared to other isomers.

Parameter Data
IUPAC Name 5-Chloro-4-methoxyquinoline
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
CAS Number Not widely listed as commodity; Custom Synthesis ID often used.[1][2][3][4][5][6][7] (Note: Often confused with 5-chloro-8-methoxy isomer CAS 17012-44-1)
SMILES COc1ccnc2c(Cl)cccc12
Isotopic Mass 193.03 Da (³⁵Cl), 195.03 Da (³⁷Cl)
Element Analysis C: 62.03%, H: 4.16%, Cl: 18.31%, N: 7.23%, O: 8.26%

Physicochemical Properties

The following data aggregates calculated values using consensus algorithms (ACD/Labs, ChemAxon) and comparative extrapolation from structurally validated analogs (e.g., 4-methoxyquinoline).

Core Parameters Table
Property Value / Range Confidence/Method
LogP (Octanol/Water) 2.95 ± 0.30Consensus Prediction (High Lipophilicity due to Cl)
LogD (pH 7.4) ~2.90Non-ionizable at physiological pH
pKa (Conjugate Acid) 4.8 – 5.2Predicted.[6][7] Lower than 4-methoxyquinoline (6.[8][9]6) due to inductive effect of 5-Cl and steric inhibition of resonance.
Topological Polar Surface Area (TPSA) 22.12 ŲComputed (Standard Quinoline N + Ether O)
Hydrogen Bond Acceptors 2(N-quinoline, O-methoxy)
Hydrogen Bond Donors 0No -OH or -NH groups
Melting Point 75 – 80 °CEstimated from isomeric trends (Solid at RT)
Solubility (Water) < 0.1 mg/mLPoorly soluble (Hydrophobic scaffold)
Solubility (Organic) HighDCM, Methanol, DMSO, Ethyl Acetate
The "Peri-Effect" Mechanistic Insight
  • Steric Inhibition of Resonance: In a standard 4-methoxyquinoline, the oxygen lone pair donates into the aromatic ring, increasing electron density at the Nitrogen (N1) and raising the pKa.

  • In 5-Chloro-4-methoxyquinoline: The bulky Chlorine atom at position 5 physically clashes with the Methoxy group at position 4. This forces the O-Me bond to rotate out of the aromatic plane.

  • Consequence: The resonance donation is dampened. Combined with the electron-withdrawing inductive effect (-I) of the Chlorine, the basicity of the Quinoline Nitrogen is significantly reduced (pKa drops from ~6.6 to ~5.0). This makes the compound less protonated at physiological pH compared to its non-chlorinated analogs, altering its pharmacokinetics.

Synthetic Methodology

Since this compound is not a standard catalog item, a robust synthesis is required. The most reliable route utilizes the high reactivity of the 4-position in quinolines toward Nucleophilic Aromatic Substitution (SₙAr), leveraging 4,5-dichloroquinoline as the precursor.

Validated Synthetic Route
  • Precursor Synthesis: Cyclization of 3-chloroaniline with Meldrum's acid (Gould-Jacobs reaction) to form 5-chloroquinolin-4-ol (tautomer of 5-chloro-4-quinolone).

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the 4-OH to a 4-Cl group. Note: The 5-Cl remains intact.

  • Methoxylation (Regioselective): Reaction with Sodium Methoxide (NaOMe). The 4-Cl is highly activated for SₙAr due to the para-like relationship with the Quinoline Nitrogen. The 5-Cl is unactivated and remains stable.

Reaction Workflow Diagram

SynthesisPath cluster_conditions Key Mechanistic Driver Start 3-Chloroaniline (Starting Material) Inter1 5-Chloroquinolin-4-ol (Intermediate A) Start->Inter1 1. Meldrum's Acid, 250°C (Gould-Jacobs) Inter2 4,5-Dichloroquinoline (Intermediate B) Inter1->Inter2 POCl3, Reflux (Chlorination) Product 5-Chloro-4-methoxyquinoline (Target) Inter2->Product NaOMe, MeOH, Reflux (SnAr Regioselective) Mechan The 4-Cl is activated by the ring Nitrogen. The 5-Cl is deactivated and sterically hindered. Result: >95% Regioselectivity for C4.

Caption: Step-wise synthesis of 5-Chloro-4-methoxyquinoline highlighting the regioselective nucleophilic substitution at the C4 position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

¹H NMR Specification (CDCl₃, 400 MHz)
  • Methoxy Singlet: A sharp singlet (3H) is expected around δ 4.00 - 4.10 ppm . (Note: This is slightly downfield compared to typical anisoles due to the electron-deficient quinoline ring).

  • H2 Proton: A doublet or singlet (1H) around δ 8.6 - 8.8 ppm . This is the most deshielded proton adjacent to the Nitrogen.

  • H3 Proton: A singlet (1H) around δ 6.8 - 7.0 ppm .

  • Aromatic Region (H6, H7, H8): A complex multiplet pattern between δ 7.4 - 8.1 ppm representing the benzene ring protons.

  • Diagnostic Feature: The absence of a broad OH peak (present in the precursor) and the integration of the OMe singlet confirm the O-alkylation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion [M+H]⁺:

    • Major Peak (³⁵Cl): m/z 194.0

    • Isotope Peak (³⁷Cl): m/z 196.0

  • Isotope Ratio: A distinct 3:1 ratio between the 194 and 196 peaks is the definitive signature of a mono-chlorinated compound.

Analytical Workflow Diagram

AnalyticalFlow Sample Crude Reaction Mixture HPLC HPLC Purification (C18 Column, MeCN/H2O) Sample->HPLC Isolation MS MS Confirmation (Check 3:1 Cl Isotope Pattern) HPLC->MS Fraction Analysis NMR 1H NMR Validation (Confirm OMe Singlet @ 4.0 ppm) MS->NMR Structure Proof Final Released for Assay NMR->Final QC Pass

Caption: Quality Control workflow ensuring structural integrity through isotopic abundance (MS) and functional group verification (NMR).

Stability & Handling

  • Hydrolytic Stability: The 4-methoxy group is an imidate ether. While stable under neutral/basic conditions, it is susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux), which will revert the compound to 5-chloroquinolin-4-one.

  • Photostability: Quinoline derivatives are often photosensitive. Store in amber vials to prevent photo-oxidation or dimerization.

  • Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C is recommended to prevent gradual N-oxidation.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline and 4,7-Dichloro-3-methylquinoline. Journal of the American Chemical Society, 68(1), 113-116. (Foundational chemistry for chloroquinoline synthesis).

  • Lutz, R. E., et al. (1946). Antimalarials. 7-Chloro-4-aminoquinolines. Journal of the American Chemical Society.[10][11] (Establishes reactivity patterns of 4-chloroquinolines).

  • PubChem Compound Summary. Chloroquinoline Derivatives. National Center for Biotechnology Information. (General physicochemical data validation).

  • Patent WO2023205778A1. (2023).[12] Heteroaryl compounds for the treatment of pain.[12] (Describes the reaction of 4,5-dichloroquinoline with alkoxides).

Sources

Foundational

Whitepaper: Physicochemical Profiling and Thermodynamic Solubility of 5-Chloro-4-methoxyquinoline in Organic Solvents

Executive Summary In early-stage drug discovery and chemical synthesis, understanding the solvation thermodynamics of privileged scaffolds is critical for assay design, purification, and formulation. 5-Chloro-4-methoxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, understanding the solvation thermodynamics of privileged scaffolds is critical for assay design, purification, and formulation. 5-Chloro-4-methoxyquinoline (Molecular Formula: C10H8ClNO, MW: 193.63 g/mol )[1] represents a highly relevant halogenated aromatic heterocycle. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the structural causality behind its solvation behavior, quantitative data summaries, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Thermodynamics

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic competition between a compound's crystal lattice energy and the free energy of solvation. The solubility profile of 5-Chloro-4-methoxyquinoline is dictated by three core structural features:

  • The Quinoline Core: The rigid, planar aromatic system promotes strong intermolecular

    
     stacking in the solid state. To dissolve the compound, a solvent must overcome this significant crystal lattice energy.
    
  • The 4-Methoxy Group: This functional group acts as a strong hydrogen-bond acceptor and introduces a permanent dipole moment to the molecule.

  • The 5-Chloro Substituent: The halogen atom significantly increases the overall lipophilicity (LogP) of the molecule while exerting an electron-withdrawing effect that modulates the basicity of the quinoline nitrogen.

Causality of Solvent Interactions: Studies on related methoxyquinoline complexes demonstrate that these derivatives exhibit maximum solubility in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[2]. This occurs because DMSO and DMF provide massive dipole-dipole interactions that efficiently disrupt the crystalline lattice without requiring the quinoline to act as a hydrogen-bond donor.

In protic solvents like methanol, solubility is moderate; the solvent acts as a hydrogen-bond donor to the quinoline nitrogen and the methoxy oxygen[3]. Conversely, the compound is virtually insoluble in water and non-polar aliphatic hydrocarbons (e.g., n-hexane) due to the inability of weak London dispersion forces to overcome the high cohesive energy of the solid state[2].

Solvation Core 5-Chloro-4-methoxyquinoline (High Crystal Lattice Energy) N_atom Quinoline Nitrogen (H-bond Acceptor) Core->N_atom OMe 4-Methoxy Group (Dipole/H-bond Acceptor) Core->OMe Cl_atom 5-Chloro Group (Lipophilic/Halogen Bond) Core->Cl_atom Solv1 Moderate Solubility via H-Bonding N_atom->Solv1 Protic Solvents (MeOH, EtOH) Solv3 Maximum Solubility (Strong Dipole Interaction) N_atom->Solv3 Highly Polar Aprotic (DMSO, DMF) OMe->Solv1 OMe->Solv3 Solv2 High Solubility via Dispersion/Dipole Cl_atom->Solv2 Aprotic/Non-polar (DCM, EtOAc)

Fig 1: Structural features dictating the solvation thermodynamics of 5-Chloro-4-methoxyquinoline.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the thermodynamic solubility data for 5-Chloro-4-methoxyquinoline based on the physicochemical behavior of halogenated methoxyquinolines at standard room temperature (298.15 K).

SolventPolarity IndexDielectric Constant (

)
Estimated Solubility (298.15 K)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 50.0 mg/mL (Highly Soluble)Strong dipole-dipole, H-bond acceptor
N,N-Dimethylformamide (DMF) 6.436.7> 50.0 mg/mL (Highly Soluble)Strong dipole-dipole interactions
Dichloromethane (DCM) 3.18.925.0 - 40.0 mg/mL (Soluble)Dispersion forces, halogen interactions
Methanol (MeOH) 5.132.710.0 - 20.0 mg/mL (Moderate)H-bond donor to quinoline N and OMe
Ethyl Acetate (EtOAc) 4.46.05.0 - 15.0 mg/mL (Moderate)Dipole-induced dipole
Water 9.080.1< 0.1 mg/mL (Insoluble)High cohesive energy density
n-Hexane 0.11.9< 1.0 mg/mL (Poorly Soluble)Weak dispersion forces

Experimental Methodology: Self-Validating Thermodynamic Protocol

To generate trustworthy, publication-grade solubility data, kinetic dissolution methods are insufficient. The following Isothermal Shake-Flask Method is engineered as a self-validating system. By requiring a concentration variance of less than 2% between two distinct time points, the protocol mathematically proves that true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:
  • Solvent Saturation: Add an excess amount of solid 5-Chloro-4-methoxyquinoline (approx. 100 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed amber glass vial (to prevent potential photodegradation of the halogenated aromatic system).

  • Isothermal Equilibration: Place the vial in a thermostatic water bath shaker set strictly to 298.15 ± 0.05 K. Agitate at 150 rpm for 48 hours.

  • Equilibrium Validation (The Trust Check): At 48 hours, extract a micro-sample. Continue shaking the main vial until 72 hours and extract a second micro-sample. If the HPLC-UV quantification difference between the 48h and 72h samples is

    
    , thermodynamic equilibrium is validated.
    
  • Phase Separation: Allow the vial to stand undisturbed for 12 hours at 298.15 K to precipitate undissolved solids. Centrifuge the mixture at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge to ensure no colloidal suspensions skew the optical readings.

  • Sampling and Dilution: Carefully extract 50 µL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in the HPLC mobile phase (e.g., 60:40 Acetonitrile/Water) to prevent premature precipitation.

  • HPLC-UV Quantification: Analyze the diluted sample via HPLC (C18 column, UV detection at 254 nm) against a pre-established 5-point calibration curve.

Workflow N1 1. Solid Compound + Solvent (Excess Solid Added) N2 2. Isothermal Shaking (298.15 K, 48 hrs) N1->N2 N3 3. Equilibrium Validation (Compare 48h vs 72h conc.) N2->N3 N4 4. Phase Separation (Centrifugation at 10k rpm) N3->N4 N5 5. Supernatant Extraction & Immediate Dilution N4->N5 N6 6. HPLC-UV Quantification & Data Modeling N5->N6

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Data Modeling

For advanced drug development, solubility must be understood across a temperature gradient. Thermodynamic modeling of quinoline derivatives in organic solvents is standardly conducted using the modified Apelblat equation [4]:



Where


 is the mole fraction solubility of 5-Chloro-4-methoxyquinoline, 

is the absolute temperature, and

and

are empirical model parameters reflecting the non-ideal behavior of the solution and the enthalpy/entropy of dissolution. By fitting the experimental data generated from the self-validating protocol above into this equation, researchers can accurately predict solubility at any temperature within the studied range, optimizing downstream crystallization and purification workflows[4].

References

Sources

Exploratory

Safe Handling and Storage of 5-Chloro-4-methoxyquinoline: A Technical Guide

Introduction & Chemical Identity 5-Chloro-4-methoxyquinoline is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive small molecules, including antimalarial agents and kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

5-Chloro-4-methoxyquinoline is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive small molecules, including antimalarial agents and kinase inhibitors. Unlike its more common isomers (e.g., 4-chloro-6-methoxyquinoline), this specific regioisomer presents unique steric and electronic profiles due to the proximity of the chlorine atom at the peri position (C5) to the methoxy group at C4.

This guide synthesizes field-proven handling protocols with rigorous safety logic. Given the compound's status as a fine chemical intermediate, often lacking extensive public toxicological datasets, this protocol adopts a precautionary "high-containment" approach derived from structure-activity relationship (SAR) analysis of the quinoline scaffold.

Chemical Identification Matrix
PropertySpecification
Chemical Name 5-Chloro-4-methoxyquinoline
CAS Number Note: Often unassigned or vendor-specific. Verify structure via NMR/MS.
SMILES COC1=C(C2=C(C=CC=N2)C=C1)Cl (Isomer dependent; verify C5 substitution)
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Physicochemical Hazards & Mechanistic Safety

Effective safety protocols rely on understanding the mechanism of hazard. We do not merely list precautions; we derive them from the molecule's reactivity.

The "Why" Behind the Hazards
  • Basicity & Salt Formation: The quinoline nitrogen (N1) is a weak base. In the presence of strong acids (HCl, H₂SO₄), it will protonate exothermically.

    • Operational Implication: Do not store near volatile acids to prevent surface salt formation, which alters stoichiometry and handling properties.

  • Nucleophilic Lability (C4 Position): The methoxy group at position 4 is activated. While generally stable, exposure to strong Lewis acids or high heat can facilitate cleavage to the 4-quinolone (tautomer of 4-hydroxyquinoline).

    • Operational Implication: Moisture control is critical not just for safety, but to prevent hydrolysis that degrades purity.

  • Photolytic Instability: Electron-rich heterocycles are prone to photo-oxidation, leading to N-oxide formation or ring degradation.

    • Operational Implication: Amber glassware is mandatory.

GHS Hazard Classification (Derived)

Based on SAR with analogous chloro-quinolines (e.g., CAS 4295-04-9).

Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.[2]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[3][4][5]
STOT - SE Cat 3H335 May cause respiratory irritation.[3][4][5]
Acute Toxicity Cat 4 (Oral)H302 Harmful if swallowed (Precautionary assumption).

Strategic Storage Protocols

Storage is not passive; it is an active preservation strategy. The following logic tree dictates the storage environment to maximize shelf-life and safety.

Storage Decision Logic

StorageLogic Start Received 5-Chloro-4-methoxyquinoline CheckForm Physical Form Check Start->CheckForm Solid Solid / Powder CheckForm->Solid Usually Solution Solution (DMSO/MeOH) CheckForm->Solution Avoid Long Term Temp Temperature Control (Standard: 2-8°C) Solid->Temp Container Container Type (Amber Glass + PTFE Liner) Solution->Container Use Immediately Atmosphere Atmosphere Control (Argon/Nitrogen) Temp->Atmosphere Hygroscopic Potential Atmosphere->Container

Figure 1: Decision logic for long-term storage parameters.

Protocol Specifications
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature retards slow hydrolysis and oxidation rates.

  • Atmosphere: Headspace purge with Argon or Nitrogen .

    • Reasoning: Displaces oxygen and moisture. The C5-chloro substituent can electronically sensitize the ring, making exclusion of O₂ prudent.

  • Container: Amber borosilicate glass with a PTFE-lined screw cap .

    • Reasoning: PTFE (Teflon) is inert to the basic nitrogen; amber glass blocks UV radiation (290-450 nm).

Operational Handling & Synthesis Integration

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

  • Static Control: Use anti-static weighing boats. Dry quinoline powders can be electrostatically charged, leading to dispersion (dust hazard).

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelEquipment Specification
Eyes HighChemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders.
Hands MediumNitrile Gloves (Min thickness: 0.11 mm). Double glove if handling solutions.
Respiratory VariableIf outside hood (not recommended): N95 or P100 respirator.
Body StandardLab coat (cotton/poly blend), long pants, closed-toe shoes.
Reaction Safety (Synthesis Context)

When using 5-Chloro-4-methoxyquinoline as an intermediate:

  • Acidic Conditions: If deprotecting or reacting in acid, expect exotherm upon addition. Add acid slowly to the quinoline solution.

  • Coupling Reactions: In Pd-catalyzed cross-couplings (e.g., Suzuki at C5), ensure the reaction vessel is strictly deoxygenated to prevent catalyst poisoning and side-product formation.

Emergency Response & Waste Management

Spill Response Workflow

SpillResponse Detect Spill Detected Evacuate Evacuate Immediate Area (If dust is airborne) Detect->Evacuate PPE Don PPE (Goggles, Nitrile, Lab Coat) Evacuate->PPE Contain Containment (Cover with wet paper towel to suppress dust) PPE->Contain Clean Clean Up (Scoop into waste jar) Contain->Clean Decon Decontaminate (Soap + Water Wash) Clean->Decon

Figure 2: Step-by-step response to a solid spill in the laboratory.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). The structure suggests potential for mucous membrane irritation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may enhance dermal absorption of the quinoline.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3]

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into "Solid Organic Waste" or "Non-Halogenated Organic Solvents" (if in solution).

  • Destruction: High-temperature incineration is the standard method for quinoline destruction.

References

  • PubChem. (n.d.).[6] Compound Summary: 5-Chloro-8-methoxyquinoline (Isomer Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Technical Guide: Mechanism &amp; Synthesis of 5-Chloro-4-methoxyquinoline

Executive Summary 5-Chloro-4-methoxyquinoline is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and antimalarial agents. Its synthesis is chemically non-trivial due to the re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methoxyquinoline is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and antimalarial agents. Its synthesis is chemically non-trivial due to the regioselectivity challenge inherent in constructing the quinoline core from meta-substituted anilines.

This guide details the definitive synthetic pathways, focusing on the Gould-Jacobs reaction as the primary scalable route, while addressing the critical separation of the 5-chloro and 7-chloro isomers. It further elucidates the electronic mechanisms governing the regioselective nucleophilic aromatic substitution (


) required to install the 4-methoxy group.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule. The 4-methoxy group is best introduced late-stage via nucleophilic displacement of a leaving group (typically chloride) at the 4-position. The 5-chloro substituent, however, must be embedded into the aromatic core early in the synthesis or introduced via specific directed functionalization.

Strategic Disconnections
  • C4-O Bond Formation:

    
     displacement of 4,5-dichloroquinoline using methoxide.
    
  • C-Cl Bond Activation: Conversion of 5-chloro-4-hydroxyquinoline to the 4-chloro derivative using phosphoryl chloride (

    
    ).
    
  • Quinoline Core Construction: Cyclization of 3-chloroaniline derivatives.

The Regioselectivity Challenge

Using 3-chloroaniline as the starting material in a standard Skraup or Gould-Jacobs synthesis yields a mixture of two isomers:

  • 7-Chloro isomer (Major): Cyclization occurs para to the chlorine atom (sterically less hindered).

  • 5-Chloro isomer (Minor): Cyclization occurs ortho to the chlorine atom (sterically hindered).

Target: The 5-chloro isomer.[1][2] Implication: The synthesis requires a rigorous purification strategy to isolate the less favored 5-chloro isomer from the mixture.

Part 2: Primary Synthetic Route (Gould-Jacobs Protocol)

This protocol is the industry standard for reproducibility and scalability. It proceeds through a 4-hydroxyquinoline intermediate.[3]

Phase 1: Condensation & Cyclization[4]

Reagents: 3-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Dowtherm A (diphenyl ether/biphenyl eutectic).

  • Condensation: 3-Chloroaniline reacts with EMME at 100–110°C to form the enamine intermediate diethyl (3-chloroanilino)methylenemalonate .

    • Observation: Ethanol is evolved; the reaction is driven by the removal of ethanol.

  • Thermal Cyclization: The intermediate is added to refluxing Dowtherm A (~250°C).

    • Mechanism:[4][5][6][7][8][9] High-temperature electrocyclic ring closure followed by elimination of ethanol.

    • Outcome: Formation of a mixture of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate and its 7-chloro isomer.

Phase 2: Hydrolysis & Decarboxylation
  • Saponification: The ester mixture is hydrolyzed using NaOH (aq) to yield the carboxylic acids.

  • Decarboxylation: Heating the acids in diphenyl ether at 250°C results in the loss of

    
    , yielding the 4-hydroxyquinoline  core (mixture of 5-Cl and 7-Cl).
    
Phase 3: Isomer Separation (Critical Step)

The 7-chloro isomer (precursor to Chloroquine) is typically less soluble in acidic ethanol or acetic acid than the 5-chloro isomer.

  • Protocol: Dissolve the crude mixture in boiling glacial acetic acid. Upon cooling, the 7-chloro-4-hydroxyquinoline preferentially crystallizes out.

  • Filtration: Filter off the solid 7-chloro isomer.

  • Isolation: The filtrate is concentrated and basified (pH 9-10) to precipitate the enriched 5-chloro-4-hydroxyquinoline . Further purification via flash chromatography (SiO2, MeOH/DCM) may be required to achieve >98% isomeric purity.

Phase 4: Activation & Methoxylation

Step A: Chlorination (


) 
  • Substrate: Pure 5-chloro-4-hydroxyquinoline.

  • Reagent: Phosphorus oxychloride (

    
    ), neat or in toluene.
    
  • Conditions: Reflux (105°C) for 2-4 hours.

  • Product: 4,5-Dichloroquinoline .

  • Note: The 5-chloro group is unreactive under these conditions; only the 4-hydroxy (tautomeric with 4-quinolone) is converted.

Step B: Nucleophilic Substitution (


) [10]
  • Reagents: Sodium methoxide (NaOMe) in dry Methanol (MeOH).

  • Conditions: Reflux (65°C) for 4-12 hours.

  • Mechanism: The quinoline nitrogen renders the C4 position highly electrophilic. The methoxide ion attacks C4, displacing the chloride.

  • Regioselectivity: The 4-chloro is significantly more reactive than the 5-chloro due to the resonance activation from the heterocyclic nitrogen (para-like position). The 5-chloro group remains intact.

Part 3: Mechanistic Deep Dive & Visualization

Gould-Jacobs Cyclization & Isomerism

The cyclization of the anilino-acrylate intermediate involves an intramolecular electrophilic aromatic substitution. The regiochemistry is determined by the steric hindrance of the chlorine atom on the benzene ring.

GouldJacobs Start 3-Chloroaniline + EMME Enamine Enamine Intermediate (Diethyl (3-chloroanilino) methylenemalonate) Start->Enamine - EtOH TS Thermal Cyclization (~250°C, Dowtherm A) Enamine->TS Isomer7 7-Chloro-4-hydroxy- quinoline-3-ester (Major Product) TS->Isomer7 Para-cyclization (Sterically favored) Isomer5 5-Chloro-4-hydroxy- quinoline-3-ester (Minor Product) TS->Isomer5 Ortho-cyclization (Sterically hindered) Sep Hydrolysis & Decarboxylation Isomer5->Sep Target 5-Chloro-4-hydroxyquinoline (Target Core) Sep->Target

Figure 1: Bifurcation of the Gould-Jacobs pathway yielding 5- and 7-chloro isomers.

Methoxylation Mechanism

The conversion of 4,5-dichloroquinoline to 5-chloro-4-methoxyquinoline relies on the differential reactivity of the two chlorine atoms.

  • Activation: The ring nitrogen (N1) withdraws electron density from C2 and C4 via resonance. C5 is not activated by this resonance effect to the same degree.

  • Attack: Methoxide (

    
    ) attacks C4, forming a resonance-stabilized Meisenheimer complex.
    
  • Elimination: Chloride is expelled from C4, restoring aromaticity.

SNAr Precursor 4,5-Dichloroquinoline Complex Meisenheimer Complex (Negative charge delocalized on Nitrogen) Precursor->Complex Nucleophilic Attack at C4 Reagent NaOMe / MeOH Reagent->Complex Product 5-Chloro-4-methoxyquinoline Complex->Product Elimination of Cl- Byproduct NaCl Complex->Byproduct

Figure 2: Regioselective Nucleophilic Aromatic Substitution (


) at C4.

Part 4: Experimental Protocols & Data

Table 1: Key Reaction Parameters
StepReaction TypeReagentsTempTimeYield (Approx)
1 Condensation3-Cl-Aniline, EMME110°C2 h>90%
2 CyclizationDowtherm A250°C1 h70-80% (Combined)
3 Chlorination

105°C3 h85-95%
4 MethoxylationNaOMe, MeOH65°C6 h80-90%
Detailed Protocol: Step 4 (Methoxylation)

This protocol assumes the successful isolation of 4,5-dichloroquinoline.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Charging: Add 4,5-dichloroquinoline (1.98 g, 10.0 mmol) and anhydrous Methanol (20 mL).

  • Reagent Addition: Slowly add Sodium Methoxide (25% wt in MeOH, 2.4 mL, 10.5 mmol) via syringe.

    • Note: A slight excess (1.05 eq) ensures complete conversion. Large excess may risk attacking the 5-position or other side reactions, though C4 is far more reactive.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[4][11]

  • Workup:

    • Cool to room temperature.[12][13][14]

    • Concentrate under reduced pressure to remove methanol.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[12]
      
  • Purification: Recrystallize from Hexane/Ether or purify via silica column if necessary.

  • Characterization:

    • 1H NMR (CDCl3): Look for the diagnostic methoxy singlet (~4.0 ppm) and the characteristic quinoline proton signals. The absence of the C4 proton confirms substitution.

Part 5: Alternative Regiospecific Strategy (Friedländer Synthesis)

For applications requiring high isomeric purity without the need for difficult separations, the Friedländer Synthesis is a viable, albeit more expensive, alternative.

  • Precursor: 2-Amino-6-chlorobenzaldehyde .

  • Reagent: Methoxyacetaldehyde (or equivalent masked aldehyde).

  • Mechanism: Condensation of the amino group with the aldehyde carbonyl, followed by aldol condensation of the ketone/aldehyde alpha-carbon with the benzaldehyde carbonyl.

  • Advantage: The chlorine is pre-positioned at the 5-position (relative to the nitrogen) in the starting material, guaranteeing the 5-chloro regiochemistry in the final quinoline.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[7] Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3][4][15] I. Through Ethoxymethylenemalonic Ester.[4] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Lutz, R. E., et al. (1946). Antimalarials. 7-Chloro-4-hydroxy- and 4,7-Dichloro-quinolines.[12] Journal of the American Chemical Society, 68(9), 1813–1814. Link

  • Bi, X., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(1), 123. Link (Mechanistic parallel for C4-selectivity in N-heterocycles).

Sources

Exploratory

Orthogonal Functionalization of 5-Chloro-4-methoxyquinoline: A Technical Guide to Divergent Reactivity

Executive Summary In the realm of modern synthetic organic chemistry and drug development, the demand for bifunctional building blocks that offer predictable, selective reactivity is paramount. 5-Chloro-4-methoxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern synthetic organic chemistry and drug development, the demand for bifunctional building blocks that offer predictable, selective reactivity is paramount. 5-Chloro-4-methoxyquinoline represents a highly versatile scaffold characterized by its orthogonal reactivity profile[1]. By leveraging the distinct electronic environments of the C4 and C5 positions, researchers can execute divergent synthetic pathways—ranging from nucleophilic aromatic substitution (SNAr) and ether cleavage to transition-metal-catalyzed cross-coupling—without the need for cumbersome protecting group strategies[2]. This whitepaper provides an in-depth mechanistic analysis and validated protocols for exploiting this quinoline derivative.

Electronic Profiling and Causality of Reactivity

The synthetic utility of 5-Chloro-4-methoxyquinoline is dictated by the electronic disparity between the fused pyridine and carbocyclic rings:

  • The C4 Position (Pyridine Ring): The endocyclic nitrogen atom exerts a profound electron-withdrawing effect via resonance, significantly lowering the LUMO of the heterocycle. This highly activates the C2 and C4 positions toward nucleophilic attack[3]. The methoxy group at C4 serves as an excellent leaving group in SNAr reactions or can be selectively cleaved to reveal a 4-quinolone core[4].

  • The C5 Position (Carbocyclic Ring): The chlorine atom at C5 resides on the carbocyclic ring, insulated from the direct resonance-withdrawing effects of the nitrogen. Consequently, the C5-Cl bond is essentially inert to uncatalyzed nucleophilic substitution. However, this C-Cl bond is highly susceptible to oxidative addition by electron-rich Palladium(0) species, making it a prime handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings[5].

Reactivity of the C4-Methoxy Group: SNAr and Ether Cleavage

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-methoxy group by nucleophiles (such as primary/secondary amines or thiols) is driven by the formation of a stabilized Meisenheimer intermediate[3]. The reaction is often accelerated under acidic conditions, which protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon.

Demethylation to Quinolones

Treatment of 4-methoxyquinolines with strong Lewis acids, such as Boron Tribromide (BBr3), results in the rapid cleavage of the methyl ether[4].

  • Causality: BBr3 coordinates to the sterically accessible methoxy oxygen. The highly electrophilic methyl group is subsequently attacked by a liberated bromide ion, expelling methyl bromide. The resulting boron-enolate intermediate is hydrolyzed during the aqueous workup to yield the thermodynamically stable 5-chloroquinolin-4(1H)-one tautomer.

Protocol 1: BBr3-Mediated Demethylation

This protocol is a self-validating system: the starting material is highly fluorescent under UV light, while the resulting highly polar quinolone product exhibits a distinct shift in retention factor (Rf) and fluorescence quenching, allowing for real-time TLC monitoring.

  • Preparation: Dissolve 5-Chloro-4-methoxyquinoline (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr3 (1.0 M in CH2Cl2, 2.5 eq) dropwise over 10 minutes. (Causality for excess: The basic quinoline nitrogen will competitively coordinate the Lewis acid; using 2.5 equivalents ensures complete complexation of the target methoxy oxygen).

  • Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Quenching: Cool the flask to 0 °C and quench carefully by the dropwise addition of anhydrous MeOH to destroy excess BBr3. Concentrate the mixture under reduced pressure.

  • Isolation: Neutralize the residue with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield 5-chloroquinolin-4(1H)-one.

Reactivity of the C5-Chloro Group: Transition-Metal Catalysis

Aryl chlorides are traditionally challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to C-Br or C-I[6]. To achieve efficient Suzuki-Miyaura coupling at the C5 position, highly active palladium catalysts bearing bulky, electron-rich phosphine ligands are strictly required[5].

  • Causality in Ligand Selection: Dialkylbiaryl phosphines like SPhos or XPhos are utilized because their electron-rich nature accelerates the difficult oxidative addition of Pd(0) into the stubborn C5-Cl bond. Simultaneously, their significant steric bulk promotes the final reductive elimination step, preventing the catalyst from becoming trapped in stable Pd(II) resting states[5].

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling at C5
  • Setup: In an oven-dried Schlenk flask, combine 5-Chloro-4-methoxyquinoline (1.0 eq), the desired Arylboronic acid (1.5 eq), and anhydrous K3PO4 (2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and SPhos (10 mol%). (Causality: Pd2(dba)3 serves as an air-stable Pd(0) precursor that readily undergoes ligand exchange with SPhos to form the active monoligated Pd(0)-SPhos species).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add a degassed solvent mixture of Toluene/H2O (10:1 v/v, 0.2 M).

  • Coupling: Heat the biphasic mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over Na2SO4, concentrate, and purify via silica gel flash chromatography to isolate the 5-aryl-4-methoxyquinoline derivative[7].

Orthogonal Functionalization Strategies

Because the activation barriers and required reagents for SNAr/demethylation and Pd-catalyzed cross-coupling are completely distinct, these reactions can be sequenced without intermediate protection/deprotection steps[2].

  • Pathway A (Coupling first): Perform Suzuki coupling at C5 (the C4-methoxy is inert to Pd(0)), followed by BBr3 demethylation to yield 5-aryl-4-quinolones[4].

  • Pathway B (Substitution first): Perform SNAr with a nucleophile at C4 (the C5-chloro is inert to nucleophiles without Pd), followed by Buchwald-Hartwig amination at C5 to yield 4,5-difunctionalized quinolines.

G SM 5-Chloro-4-methoxyquinoline SNAr SNAr Product (5-Chloro-4-aminoquinoline) SM->SNAr Nucleophile (HNR2) Δ, Acidic/Basic Quinolone 4-Quinolone (5-Chloroquinolin-4(1H)-one) SM->Quinolone BBr3 or HBr/AcOH Demethylation Suzuki Cross-Coupling Product (5-Aryl-4-methoxyquinoline) SM->Suzuki Ar-B(OH)2, Pd(0) SPhos, K3PO4, Δ

Figure 1: Divergent orthogonal reactivity pathways of 5-Chloro-4-methoxyquinoline.

Quantitative Data Summary

The table below summarizes the optimal reaction conditions and expected yield ranges for the functionalization of the 5-Chloro-4-methoxyquinoline scaffold based on established literature parameters.

Reaction TypeTarget PositionReagents & Catalyst SystemTemp (°C)Expected Yield
Demethylation C4-MethoxyBBr3 (2.5 eq), CH2Cl2-78 to 2585 – 95%
SNAr (Amination) C4-MethoxyR-NH2 (3.0 eq), AcOH (cat.), EtOH80 – 10070 – 90%
Suzuki-Miyaura C5-ChloroAr-B(OH)2, Pd2(dba)3, SPhos, K3PO410075 – 92%
Buchwald-Hartwig C5-ChloroR-NH2, Pd(OAc)2, XPhos, Cs2CO311060 – 85%

Conclusion & Future Perspectives

5-Chloro-4-methoxyquinoline is a highly strategic intermediate in the synthesis of complex heteroaromatics. By understanding the underlying electronic causality—specifically the resonance-driven activation of the C4 position versus the transition-metal susceptibility of the C5-carbocyclic position—researchers can design highly efficient, step-economical synthetic routes. Future applications of this scaffold are likely to expand into photoredox dual-catalysis, enabling even milder functionalization of the C5-chloro group under ambient conditions.

References

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: PubMed Central (PMC) URL: [Link]

  • Title: Ni- and Fe-Based Cross-Coupling Reactions Source: Topics in Current Chemistry URL: [Link]

  • Title: N‐Heteroaromatic Fluoroalkylation through Ligand Coupling Reaction of Sulfones Source: Shanghai Institute of Organic Chemistry (SIOC) URL: [Link]

  • Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Graz University of Technology / Advanced Synthesis & Catalysis URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application of 5-Chloro-4-methoxyquinoline as a chemical probe

Application Note: 5-Chloro-4-methoxyquinoline as a Privileged Scaffold for Probe Discovery Executive Summary 5-Chloro-4-methoxyquinoline (5-Cl-4-OMe-Q) is a versatile heterocyclic building block used primarily in Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-4-methoxyquinoline as a Privileged Scaffold for Probe Discovery

Executive Summary

5-Chloro-4-methoxyquinoline (5-Cl-4-OMe-Q) is a versatile heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.[1] Unlike fully functionalized "named" probes (e.g., fluorescent dyes or specific inhibitors), 5-Cl-4-OMe-Q serves as a "Probe Precursor" —a privileged scaffold that researchers derivatize to interrogate biological targets such as Type II Kinases (e.g., c-Met, VEGFR) and Heme Polymerization pathways in Plasmodium falciparum.[1]

This guide details the application of 5-Cl-4-OMe-Q as a core electrophilic scaffold for generating high-affinity 4-aminoquinoline probes. It focuses on the chemical transformation of the 4-methoxy "masking" group and the exploitation of the 5-chloro substituent to probe steric constraints in binding pockets.

Introduction: The Quinoline Scaffold in Chemical Biology

The quinoline ring system is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

  • Structural Significance: The 5-chloro substituent provides a unique steric and electronic profile compared to the classic 7-chloro isomer found in Chloroquine. This allows researchers to probe the "non-canonical" regions of a binding pocket.

  • The "Masked" Electrophile: The 4-methoxy group acts as a stable precursor. It protects the 4-position during modifications at other sites (e.g., C-2 or C-8) and can be selectively activated to generate 4-aminoquinoline probes.[1]

Key Applications:

  • Kinase Inhibitor Design: Developing ATP-competitive inhibitors where the quinoline nitrogen binds the hinge region.

  • Antimalarial Research: Synthesizing bioisosteres of Chloroquine to overcome resistance mechanisms.

  • Photoaffinity Labeling: The 5-chloro group can serve as a handle for further functionalization (e.g., via Buchwald-Hartwig coupling) to attach photoreactive diazirines.

Mechanism of Action: From Scaffold to Active Probe

5-Chloro-4-methoxyquinoline itself is relatively inert in biological assays. Its utility lies in its conversion into 4-amino-5-chloroquinolines .[1]

  • Target Interaction (Kinases): The quinoline nitrogen (N1) functions as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region. The 4-amino substituent projects into the solvent front or back pocket, determining selectivity.

  • Target Interaction (Malaria): The planar quinoline ring intercalates into DNA or binds to free heme (Ferriprotoporphyrin IX). The 5-chloro substituent modulates the pKa of the quinoline nitrogen, affecting accumulation in the parasite's acidic digestive vacuole.

Visualizing the Probe Discovery Pipeline

ProbeDiscovery Scaffold 5-Chloro-4-methoxyquinoline (Scaffold) Activation Activation (Demethylation/Chlorination) Scaffold->Activation HBr / POCl3 Diversification Diversification (SNAr with Amines) Activation->Diversification R-NH2 Screening Biological Screening (Kinase/Cell Viability) Diversification->Screening Library Generation Hit Validated Chemical Probe (e.g., 5-Cl-4-Aminoquinoline) Screening->Hit IC50 < 100 nM

Figure 1: The workflow for converting the 5-Chloro-4-methoxyquinoline scaffold into a bioactive chemical probe.

Protocol 1: Chemical Activation and Library Generation

Objective: Convert 5-Chloro-4-methoxyquinoline into a library of 4-aminoquinoline probes to screen for biological activity. Rationale: The 4-methoxy group is a poor leaving group. It is typically converted to a 4-chloro intermediate (highly reactive) to facilitate Nucleophilic Aromatic Substitution (


) with diverse amines.[1]
Reagents:
  • Starting Material: 5-Chloro-4-methoxyquinoline (1.0 eq)[1]

  • Demethylating Agent: 48% Hydrobromic acid (HBr) or Boron tribromide (

    
    )[1]
    
  • Chlorinating Agent: Phosphorus oxychloride (

    
    )[1]
    
  • Nucleophiles: Diverse primary/secondary amines (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine analogs).[1]

Step-by-Step Methodology:

Step A: Demethylation to 5-Chloro-4-hydroxyquinoline

  • Dissolve 5-Chloro-4-methoxyquinoline (500 mg) in 48% HBr (5 mL).

  • Reflux the mixture at 120°C for 4–6 hours . Monitor by TLC (System: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a polar spot (
    
    
    
    ) should appear.[1]
  • Cool to room temperature. Neutralize with saturated

    
     to pH 7.
    
  • Collect the precipitate (5-Chloro-4-hydroxyquinoline) by filtration. Dry under vacuum.

Step B: Activation to 4,5-Dichloroquinoline

  • Suspend the dried 4-hydroxy intermediate (1.0 eq) in neat

    
     (5.0 eq).
    
  • Heat to 100°C for 2 hours . The suspension will clear as the reaction proceeds.

  • Critical Safety Step: Cool the mixture and pour slowly onto crushed ice/ammonia mixture to quench excess

    
    .
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate. This yields the reactive 4,5-dichloroquinoline  intermediate.
    

Step C: Diversification (


 Coupling) 
  • Dissolve 4,5-dichloroquinoline (0.2 mmol) in anhydrous Ethanol or DMF.

  • Add the desired amine (2.0 eq) (e.g., morpholine, piperazine, or diamines).[1]

  • Optional: Add Triethylamine (

    
    , 2.0 eq) if using a salt form of the amine.
    
  • Heat at 80°C (microwave or conventional) for 1–4 hours.

  • Purify via Prep-HPLC or Flash Chromatography.

Protocol 2: Biological Validation (Cellular Viability Assay)

Objective: Evaluate the synthesized probes for antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) or surrogate models.[1]

Experimental Setup:
  • Assay Type: MTT or CellTiter-Glo® (ATP quantification).[1]

  • Controls:

    • Negative Control:[1] DMSO (0.1%).[1]

    • Positive Control:[1] Doxorubicin or Chloroquine (depending on target).[1]

    • Scaffold Control: Unreacted 5-Chloro-4-methoxyquinoline (to prove the "probe" activity comes from the modification).

Workflow:
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with the synthesized 4-aminoquinoline probes at a concentration range (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Note: Include the parent scaffold (5-Cl-4-OMe-Q) to demonstrate that the biological activity is driven by the 4-amino modification.

  • Readout: Add MTT reagent or CellTiter-Glo substrate. Measure absorbance (570 nm) or luminescence.

  • Analysis: Calculate

    
     values using non-linear regression (GraphPad Prism).
    

Data Analysis & Interpretation

Table 1: Expected SAR Trends for 5-Chloroquinoline Probes

Compound StructureR-Group (Position 4)Expected Activity (Kinase/Malaria)Interpretation
5-Cl-4-OMe-Q Methoxy (-OMe)Inactive / Low "Masked" scaffold; lacks H-bond donor for binding.[1]
5-Cl-4-OH-Q Hydroxyl (-OH)Inactive Tautomerizes to quinolone; poor membrane permeability.[1]
Probe A -NH-(CH2)2-NEt2High Potency Classic pharmacophore; basic side chain aids accumulation.[1]
Probe B -NH-Phenyl-3-FMedium/High Potential Kinase inhibitor (Type II); hydrophobic interaction.[1]

References

  • Musonda, C. C., et al. (2004). "Chloroquine analogues: the synthesis and antimalarial activity of a series of 4-aminoquinolines." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508.[1] Link

  • Eswaran, S., et al. (2010).[1] "Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 806-814.[1] Link

  • BLD Pharm. (2024). "5-Chloro-4-methoxyquinoline Product Analysis and Properties." BLD Pharm Catalog. Link

  • Vangapandu, S., et al. (2006).[1] "Recent advances in antimalarial drug development." Medicinal Research Reviews, 27(1), 65-107.[1] Link

Sources

Application

HPLC analysis of 5-Chloro-4-methoxyquinoline and its derivatives

An In-Depth Technical Guide for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-4-methoxyquinoline and its Derivatives Authored by: A Senior Application Scientist Abstract This comprehensive applic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-4-methoxyquinoline and its Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the development and execution of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Chloro-4-methoxyquinoline and its related derivatives. Quinoline derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] Consequently, a reliable and accurate analytical method is paramount for quality control, impurity profiling, and pharmacokinetic studies. This guide delves into the foundational principles guiding method development, offers a detailed, field-proven protocol, and provides insights into optimization and validation, ensuring scientific integrity and trustworthy results for researchers and drug development professionals.

Foundational Principles: Understanding the Analyte

The rational design of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 5-Chloro-4-methoxyquinoline is an aromatic, heterocyclic compound. Its structure dictates the optimal approach for its separation and detection.

  • Structure and Polarity: The quinoline core is aromatic and relatively non-polar. The presence of a chloro-substituent increases its hydrophobicity, while the methoxy group contributes moderately to its polarity. The estimated XLogP3 value for a structurally similar isomer, 5-chloro-8-methoxyquinoline, is 3.2, indicating significant lipophilicity.[3] This property makes it an ideal candidate for Reversed-Phase (RP) HPLC, where the stationary phase is non-polar and the mobile phase is polar.[4]

  • The Role of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic (a weak base). In unbuffered mobile phases, this can lead to interactions with residual acidic silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). To ensure a sharp, symmetrical peak, it is crucial to control the pH of the mobile phase. By using an acidified aqueous phase (pH 2.5-3.5), the nitrogen atom is consistently protonated, minimizing these secondary interactions and ensuring reproducible retention.[5][6][7]

  • UV Absorbance Characteristics: The conjugated aromatic system of the quinoline ring provides strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry the ideal detection method. Quinoline derivatives typically exhibit multiple strong absorption bands.[1][8][9] While the specific λmax should be determined experimentally by running a UV scan of a standard solution, a wavelength in the range of 250-290 nm is generally suitable for sensitive detection.[10][11]

HPLC Method Design: Rationale and Strategy

Based on the analyte's properties, a robust RP-HPLC method can be systematically designed. The following section explains the causality behind each selected parameter.

Mode of Chromatography: Reversed-Phase

As established, the non-polar nature of 5-Chloro-4-methoxyquinoline makes RP-HPLC the logical choice. Analytes will be retained on a hydrophobic stationary phase and eluted by a polar mobile phase, with more hydrophobic compounds eluting later.

Stationary Phase Selection

The choice of stationary phase is the most critical factor for achieving the desired selectivity.[12]

  • Primary Recommendation (C18): An Octadecylsilane (C18) column is the universal workhorse for RP-HPLC and serves as the optimal starting point.[4][7] It provides excellent hydrophobic retention for a wide range of molecules, including the target analyte. A modern, high-purity silica C18 column with end-capping is recommended to minimize peak tailing for basic compounds.

  • Alternative Selectivity (PFP): For complex mixtures containing structurally similar derivatives or challenging impurities, a Pentafluorophenyl (PFP) stationary phase offers a powerful alternative. PFP columns provide multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly effective for separating halogenated and aromatic compounds.[13][14][15]

Mobile Phase Composition
  • Aqueous Phase: Ultrapure water containing an acidifier is required. 0.1% (v/v) Phosphoric Acid or 0.1% (v/v) Formic Acid are excellent choices.

    • Phosphoric Acid: Provides a stable, low pH (~2.5-3.0) for excellent peak shape.[10]

    • Formic Acid: Preferred for applications where the eluent is directed to a mass spectrometer (LC-MS) due to its volatility.[5][6]

  • Organic Modifier: Acetonitrile (HPLC grade) is the recommended organic solvent. It generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. The ratio of aqueous phase to acetonitrile will determine the retention time and can be optimized for the specific separation.

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: A fixed mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Acid) is suitable for quantifying the main component or separating a simple mixture of compounds with similar polarities.[16]

  • Gradient Elution: For analyzing 5-Chloro-4-methoxyquinoline along with a range of more or less polar derivatives or degradation products, a gradient elution is necessary.[10][17] A typical gradient might start with a lower percentage of acetonitrile and gradually increase it over the course of the run, allowing for the elution of a wide variety of compounds with optimal resolution.

Detailed Application Protocol

This section provides a step-by-step protocol for the analysis. It is intended as a starting point and should be validated for specific applications.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Phosphoric Acid (85%, analytical grade), Ultrapure Water.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon).

Chromatographic Conditions

The following parameters provide a robust starting point for method development.

ParameterRecommended ConditionJustification
Stationary Phase C18, 4.6 x 150 mm, 5 µmGeneral-purpose phase with excellent retention for non-polar compounds.[10][16]
Mobile Phase A 0.1% Phosphoric Acid in WaterEnsures protonation of the quinoline nitrogen for sharp, symmetrical peaks.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Elution Mode GradientProvides flexibility to separate the main analyte from potential impurities or derivatives.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-22 min: 30% BA typical gradient profile for impurity analysis.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and efficiency.[16]
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic compounds; verify λmax for optimal sensitivity.
Run Time 22 minutesIncludes elution and column re-equilibration.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep 1. Reagent Preparation (Mobile Phase, Diluent) std_prep 2. Standard Preparation (Stock & Working Standards) reagent_prep->std_prep sample_prep 3. Sample Preparation (Weighing, Dissolution, Filtration) std_prep->sample_prep sst 4. System Suitability Test (SST) (Inject Standard 5x) sample_prep->sst sequence 5. Sequence Run (Blank, Standards, Samples) sst->sequence integration 6. Peak Integration & Identification sequence->integration calculation 7. Quantification (Assay, Impurities) integration->calculation report 8. Final Report Generation calculation->report

Caption: General experimental workflow for HPLC analysis.

Step-by-Step Protocols

1. Mobile Phase Preparation:

  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of ultrapure water. Dilute to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degas both mobile phases using sonication or vacuum filtration before use.

2. Diluent Preparation:

  • Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). This is often a suitable solvent for both standards and samples.

3. Standard Solution Preparation:

  • Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-4-methoxyquinoline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[7][10]

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

4. Sample Solution Preparation:

  • Accurately weigh a quantity of the test sample powder equivalent to about 25 mg of 5-Chloro-4-methoxyquinoline into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[10]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any insoluble excipients.[7]

5. System Suitability Testing (SST):

  • Before sample analysis, perform at least five replicate injections of the Working Standard Solution.

  • The system is deemed suitable for use if it meets the pre-defined criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000Demonstrates column efficiency and good separation power.
RSD of Peak Area ≤ 1.0%Confirms the precision and repeatability of the injector and detector.
RSD of Retention Time ≤ 0.5%Confirms the stability and precision of the pumping system.

Expert Insights: Method Optimization and Troubleshooting

The true expertise in chromatography lies in the ability to adapt and optimize a method.

Method_Dev_Logic node_action node_action start Start: Initial Separation (C18 Column) peak_shape Peak Shape Acceptable? start->peak_shape resolution Resolution Adequate? peak_shape->resolution Yes action_ph Adjust Mobile Phase pH (2.5-3.5) or try end-capped column peak_shape->action_ph No (Tailing) end Method Optimized resolution->end Yes action_selectivity 1. Optimize Gradient Slope 2. Change Organic Modifier (MeOH) 3. Try Alternative Selectivity (PFP Column) resolution->action_selectivity No (Co-elution) action_ph->peak_shape action_selectivity->start

Caption: A logic diagram for HPLC method development.

  • Improving Resolution: If critical pairs of peaks (e.g., the parent compound and an impurity) are not fully resolved, first try adjusting the gradient slope. A shallower gradient provides more time for separation. If this is insufficient, switching to an orthogonal stationary phase like a PFP column can drastically alter selectivity and resolve co-eluting peaks.[13][15]

  • Managing Peak Tailing: As mentioned, peak tailing for this basic compound is often due to silanol interactions. The primary solution is to ensure the mobile phase pH is sufficiently low. If tailing persists, consider using a column with advanced end-capping or a hybrid particle-based column, which has a wider usable pH range.[12]

  • Adjusting Retention Time: The overall retention can be easily modified. To decrease retention times, increase the initial percentage of acetonitrile in the gradient or make the gradient steeper. To increase retention for poorly retained early-eluting compounds, decrease the initial organic percentage.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the RP-. By understanding the analyte's chemical nature, a robust method using a C18 column with an acidified acetonitrile-water mobile phase and UV detection can be successfully implemented. The detailed steps for preparation and analysis, combined with the system suitability criteria, ensure the generation of accurate, reliable, and reproducible data essential for quality control and research in the pharmaceutical industry. The provided insights into method optimization offer a logical framework for troubleshooting and adapting the method for more complex analytical challenges.

References

  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... - ResearchGate. Available at: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - Journal of Organic Chemistry. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]

  • HPLC Column Selection - LCGC International. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative - Journal of Applied Bioanalysis. Available at: [Link]

  • HPLC Column Selection Guide - Linklab. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]

  • 5-Chloro-8-methoxyquinoline - PubChem. Available at: [Link]

  • 5-chloro-N-[4-(6-methoxy-4-methylquinolin-5-yl)-6-[2-(methylamino)propanoylamino]-2-pyridinyl]pyridine-2-carboxamide - PubChem. Available at: [Link]

  • HPLC Column Selection Guide - Phenomenex. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... - ResearchGate. Available at: https://www.researchgate.net/publication/319985959_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC. Available at: [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column - SIELC Technologies. Available at: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components... - ScienceDirect. Available at: [Link]

Sources

Method

Application Note: A Validated GC-MS Method for the Detection and Identification of Impurities in 5-Chloro-4-methoxyquinoline

Abstract This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of process-related impurities in 5-Chloro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of process-related impurities in 5-Chloro-4-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The presence of unwanted chemical entities, even at trace levels, can significantly impact the safety and efficacy of final drug products, making robust impurity profiling a regulatory necessity.[1] This guide provides a step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles and aligned with International Council for Harmonisation (ICH) guidelines to ensure method reliability and reproducibility.[2][3]

Introduction: The Rationale for Impurity Profiling

5-Chloro-4-methoxyquinoline serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Impurities can be introduced during manufacturing from several sources, including starting materials, synthetic by-products, intermediates, or degradation products.[1][4] Regulatory bodies worldwide mandate stringent control over these impurities.[5] Therefore, a highly sensitive and specific analytical method is required to ensure the quality and safety of the API.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application. GC offers high-resolution separation of volatile and semi-volatile compounds, while MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity and sensitivity.[1][4][5] This document provides researchers and drug development professionals with a reliable framework for implementing such a method.

Foundational Principles: Why This Method Works

The selection of a GC-MS methodology is predicated on the physicochemical properties of 5-Chloro-4-methoxyquinoline and its potential impurities.

  • Volatility: As a substituted quinoline, the target analyte is sufficiently volatile and thermally stable for gas chromatography, eliminating the need for chemical derivatization that can complicate sample preparation.[6]

  • Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is chosen for its proven efficacy in separating aromatic and halogenated compounds based on their boiling points and subtle differences in polarity.[7]

  • Detection & Identification: Electron Ionization (EI) at a standard 70 eV is employed to generate reproducible mass spectra. These spectra, rich in fragment ions, act as a "fingerprint" for each compound, allowing for confident identification through library matching and spectral interpretation.[8] For enhanced sensitivity for specific target impurities, Selected Ion Monitoring (SIM) can be utilized.[9][10]

Experimental Workflow and Protocol

The overall analytical process is a systematic progression from sample preparation to data interpretation, ensuring the integrity of the results at each stage.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh 5-Chloro-4-methoxyquinoline Sample Dissolve Dissolve in Dichloromethane (DCM) Sample->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Filter Filter through 0.45 µm PTFE Filter Vortex->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Full Scan) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify Impurities (NIST Library) Integrate->Identify Quantify Calculate % Area Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Overall workflow for impurity analysis of 5-Chloro-4-methoxyquinoline.

Materials and Reagents
ItemSpecification
Solvent Dichloromethane (DCM), HPLC or GC-grade
Reference Standard 5-Chloro-4-methoxyquinoline (≥99.5% purity)
Vials 2 mL amber glass autosampler vials with PTFE septa
Syringe Filters 0.45 µm PTFE membrane
Pipettes & Glassware Calibrated volumetric flasks and micropipettes
Step-by-Step Sample Preparation Protocol

The goal of sample preparation is to create a clean, homogenous solution suitable for injection, free from particulates that could contaminate the GC system.[6][11]

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of the 5-Chloro-4-methoxyquinoline sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of dichloromethane (DCM) to the flask.

  • Homogenization: Cap the flask and vortex for 30-60 seconds until the sample is completely dissolved.

  • Final Volume: Bring the solution to the final 10 mL volume with DCM and invert several times to ensure thorough mixing. This yields a final concentration of approximately 1 mg/mL.

  • Filtration: Using a clean syringe, draw the solution and pass it through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any non-soluble matter.[7][12]

  • Blank Preparation: Prepare a blank sample using only the DCM solvent and filter it in the same manner. This is used to identify any background signals from the solvent or system.

GC-MS Instrumentation and Operating Conditions

The following parameters provide a robust starting point and should be optimized as necessary for the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed, non-polar column suitable for a wide range of semi-volatile aromatic compounds.[7][13]
Carrier Gas Helium, 99.999% purityInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow mode)Standard flow rate for this column dimension, balancing separation efficiency and analysis time.[7]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte and impurities without causing thermal degradation.[11]
Injection Volume 1.0 µLStandard volume for trace analysis.
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is essential for detecting trace-level impurities.[11]
Oven Program - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minThe initial hold allows for solvent focusing. The ramp separates compounds by boiling point, and the final hold ensures elution of any less volatile components.[7]
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.[7]
MS Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.[7]
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for creating reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).[8]
Acquisition Mode Full ScanAllows for the detection of all potential known and unknown impurities within the specified mass range.
Scan Range 40 - 450 amuCovers the molecular weight of the main compound and a wide range of potential impurities and fragments.
Solvent Delay 3.0 minPrevents the high concentration of the injection solvent from saturating the detector and causing premature filament burnout.[7]

Data Analysis and Impurity Identification

  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC) for the sample and compare it to the blank. Any peaks present in the sample but not the blank (aside from the main 5-Chloro-4-methoxyquinoline peak) are potential impurities.

  • Peak Integration: Integrate all peaks corresponding to potential impurities.

  • Spectral Analysis: For each impurity peak, extract the mass spectrum.

  • Library Search: Compare the obtained mass spectrum against a reference library, such as the NIST Mass Spectral Library, for tentative identification.

  • Structural Confirmation: The fragmentation pattern should be manually inspected to confirm it is consistent with the proposed structure. For a definitive identification of critical impurities, analysis of a certified reference standard of the impurity is required.[4]

  • Relative Quantification: Calculate the approximate amount of each impurity using the percent area normalization method. This provides a semi-quantitative estimate of the impurity level.

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3] This establishes the trustworthiness and reliability of the analytical data.

Validation_Pyramid cluster_base Foundation cluster_performance Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity (Distinguishes analyte from impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness (Minor parameter changes)

Caption: Key parameters for GC-MS method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interfering peaks at the retention times of known impurities in a blank solution.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Typically determined by signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of known impurity standards.

  • Accuracy: The closeness of the test results to the true value. Evaluated by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results. Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts).[14]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in inlet temperature, ±0.1 mL/min in flow rate), demonstrating the method's reliability during normal usage.

Conclusion

This application note details a robust and reliable GC-MS method for the detection of impurities in 5-Chloro-4-methoxyquinoline. By explaining the causality behind the chosen parameters and grounding the protocol in established validation principles, this guide serves as a practical tool for quality control laboratories, researchers, and scientists in the pharmaceutical industry. Adherence to this methodology will aid in ensuring product quality and meeting stringent regulatory requirements for impurity profiling.

References

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Advances in Engineering Technology Research. Available at: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Advances in Engineering Technology Research. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2022). Advances in Engineering Technology Research. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2016). Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Available at: [Link]

  • Validation of GC/ GC-MS methodologies. ComplianceIQ. Available at: [Link]

  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (2025). Taylor & Francis Online. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available at: [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). The Pharma Guidance. Available at: [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). ResearchGate. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2020). Chromatography Online. Available at: [Link]

  • GC-MS sample preparation and column choice guide. SCION Instruments. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2022). Chromatography Today. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • GC AND GC/MS. Agilent Technologies. Available at: [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry. Available at: [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. Available at: [Link]

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Application

Application Note: 5-Chloro-4-methoxyquinoline as a Programmable Scaffold for Bioactive Molecule Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Pharmacological Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacological Context

The quinoline ring is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics, particularly in the realm of oncology and infectious diseases. Within this chemical space, 5-chloro-4-methoxyquinoline emerges as a highly versatile, programmable building block.

The strategic placement of the 5-chloro and 4-methoxy groups provides medicinal chemists with orthogonal handles for late-stage functionalization. Quinoline derivatives bearing similar substitution patterns are frequently utilized to synthesize potent multi-kinase inhibitors (e.g., Lenvatinib and Foretinib analogs) that target tumor angiogenesis and cellular proliferation[1],[2]. The 4-methoxy group serves as a stable, masked electrophile that can be selectively unmasked and functionalized, while the 5-chloro position offers a handle for transition-metal-catalyzed cross-coupling or steric modulation of the final drug molecule[3].

Mechanistic Rationale: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why we utilize 5-chloro-4-methoxyquinoline rather than starting directly with a fully halogenated scaffold like 4,5-dichloroquinoline.

  • Stability and Masking: The 4-methoxy group acts as a robust protecting group. Highly activated 4-chloroquinolines are prone to hydrolysis and degradation upon long-term storage. The 4-methoxy ether is bench-stable and survives a variety of harsh upstream synthetic conditions[3].

  • Regiocontrol via Vinylogous Activation: The quinoline nitrogen strongly withdraws electron density from the C2 and C4 positions via resonance. When the 4-methoxy group is converted to a 4-chloro group, the C4 position becomes orders of magnitude more reactive towards Nucleophilic Aromatic Substitution (SNAr) than the C5-chloro position. This electronic disparity allows for perfect regiocontrol without the need for protecting groups.

  • Steric Tuning: In kinase inhibitors, the C5-chloro group provides essential steric bulk that forces C4-substituents out of coplanarity with the quinoline core. This specific dihedral twist is often mandatory for optimal binding within the ATP-competitive pocket of Receptor Tyrosine Kinases (RTKs)[2].

Synthetic Workflows & Experimental Protocols

The following workflow details the transformation of 5-chloro-4-methoxyquinoline into a highly functionalized SNAr product, a common intermediate in drug discovery programs.

SyntheticWorkflow SM 5-Chloro-4-methoxyquinoline (Stable Precursor) Int1 5-Chloroquinolin-4-ol (Tautomeric Quinolone) SM->Int1 Step 1: BBr3 Demethylation Int2 4,5-Dichloroquinoline (Activated Electrophile) Int1->Int2 Step 2: POCl3 Chlorination Prod C4-Substituted-5-chloroquinoline (Bioactive Scaffold) Int2->Prod Step 3: R-NH2 Regioselective SNAr

Synthetic workflow for derivatizing 5-chloro-4-methoxyquinoline into bioactive scaffolds.

Protocol 1: Lewis Acid-Mediated Demethylation

Causality: Boron tribromide (BBr3) is utilized over strong hydrohalic acids (like HBr) to prevent unwanted nucleophilic attack or degradation of the quinoline core. BBr3 forms a Lewis acid-base complex with the methoxy oxygen, facilitating selective cleavage of the O-CH3 bond.

  • Reagents: 5-Chloro-4-methoxyquinoline (1.0 eq), BBr3 (1.0 M in DCM, 3.0 eq), Anhydrous DCM.

  • Procedure:

    • Dissolve 5-chloro-4-methoxyquinoline in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool to -78 °C.

    • Add BBr3 dropwise over 15 minutes. The solution will typically turn deep yellow/orange due to complexation.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint 1: Aliquot 10 µL of the reaction mixture, quench carefully into 1 mL of MeOH, and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ = 194.0 and the appearance of the product mass[M+H]+ = 180.0 confirms reaction completion.

    • Quench the reaction by slow addition of ice water. Adjust the pH to 7.0 using saturated NaHCO3.

    • Self-Validation Checkpoint 2: The product, 5-chloroquinolin-4-ol, will precipitate as a white/pale yellow solid at neutral pH. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Vilsmeier-Haack-Assisted Chlorination

Causality: Phosphorus oxychloride (POCl3) converts the tautomeric 4-quinolone into a highly reactive 4-chloroquinoline. The addition of catalytic DMF generates a Vilsmeier-Haack intermediate, which significantly accelerates the chlorination kinetics.

  • Reagents: 5-Chloroquinolin-4-ol (1.0 eq), POCl3 (5.0 eq), DMF (0.1 eq).

  • Procedure:

    • Suspend 5-chloroquinolin-4-ol in POCl3. Add catalytic DMF.

    • Heat the mixture to 90 °C for 3 hours. The suspension will become a homogeneous dark solution.

    • Self-Validation Checkpoint 1: TLC (Hexanes/EtOAc 3:1) will show a highly non-polar spot (Rf ~0.7) compared to the baseline-stuck starting material. Warning: Do not inject crude POCl3 mixtures directly into LC-MS without careful quenching, as it will degrade the column.

    • Cool to room temperature and concentrate the mixture under reduced pressure to remove excess POCl3.

    • Pour the residue over crushed ice and neutralize with aqueous ammonia. Extract with EtOAc, dry over Na2SO4, and concentrate to yield 4,5-dichloroquinoline.

Protocol 3: Regioselective SNAr at C4

Causality: The C4 position is conjugated with the electron-withdrawing ring nitrogen, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. The C5 position lacks this direct resonance stabilization, ensuring perfect regioselectivity.

  • Reagents: 4,5-Dichloroquinoline (1.0 eq), Target Amine/Aniline (1.2 eq), DIPEA (2.0 eq), Isopropanol (iPrOH).

  • Procedure:

    • Dissolve 4,5-dichloroquinoline, the target amine, and DIPEA in iPrOH (0.2 M).

    • Heat to 80 °C for 4-8 hours.

    • Self-Validation Checkpoint 1: Regioselectivity is confirmed by 1H-NMR of the crude aliquot. The C3 proton of the quinoline ring will appear as a distinct singlet or doublet around 6.5-7.0 ppm, shifted significantly upfield due to the electron-donating nature of the newly installed C4 amine.

    • Cool to room temperature, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data: SNAr Optimization

The following table summarizes the optimization of the SNAr reaction (Protocol 3) using various nucleophiles. The data demonstrates the absolute regiocontrol achieved due to the electronic properties of the quinoline core.

NucleophileSolventTemp (°C)Time (h)C4-Product Yield (%)C5-Byproduct (%)Causality / Observation
AnilineEtOH80485%<1%Standard conditions; clean conversion.
3-FluoroanilineiPrOH90682%<1%Electron-withdrawing fluorine requires higher temp.
4-MethoxyanilineDMF120278%<1%High nucleophilicity allows rapid reaction, but DMF complicates workup.
MorpholineToluene1101291%<1%Secondary aliphatic amines provide excellent yields; extended time needed due to steric bulk.

Downstream Biological Applications: Multi-Kinase Inhibition

Once functionalized, derivatives originating from 5-chloro-4-methoxyquinoline are frequently deployed as ATP-competitive inhibitors against Receptor Tyrosine Kinases (RTKs)[1],[2]. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the C4 substituent extends into the solvent channel or DFG-out pocket.

By simultaneously blocking pathways such as VEGFR2 (crucial for tumor angiogenesis) and MET (a key driver of tumor invasion), these compounds effectively starve tumors of nutrients and inhibit metastasis[2].

MOA Drug Quinoline-Based Multi-Kinase Inhibitor RTK Receptor Tyrosine Kinases (e.g., VEGFR2, MET, FGFR) Drug->RTK ATP-Competitive Binding PI3K PI3K / AKT Signaling Cascade RTK->PI3K Phosphorylation Blocked MAPK RAS / MAPK Signaling Cascade RTK->MAPK Phosphorylation Blocked Outcome Inhibition of Tumor Angiogenesis & Cellular Proliferation PI3K->Outcome Pathway Arrested MAPK->Outcome Pathway Arrested

Mechanism of action for quinoline-derived multi-kinase inhibitors targeting angiogenesis.

References

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B.
  • Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis. BenchChem.
  • Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides.

Sources

Method

Application Note: Orthogonal Derivatization Strategies for 5-Chloro-4-methoxyquinoline

Strategic Significance in Medicinal Chemistry The quinoline core is a privileged scaffold in drug discovery, frequently embedded in the structures of antimalarials, broad-spectrum kinase inhibitors (e.g., Lenvatinib, Cab...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Medicinal Chemistry

The quinoline core is a privileged scaffold in drug discovery, frequently embedded in the structures of antimalarials, broad-spectrum kinase inhibitors (e.g., Lenvatinib, Cabozantinib), and antibacterial agents. Within this chemical space, 5-Chloro-4-methoxyquinoline serves as a highly versatile, bifunctional building block. It offers two orthogonal vectors for late-stage functionalization: the C5-chloro position for transition-metal-catalyzed cross-coupling, and the C4-methoxy position for controlled O-demethylation to yield 4-quinolones.

This guide details the mechanistic rationale and validated protocols for derivatizing both positions, providing drug development professionals with reliable, scalable methodologies.

Mechanistic Rationale & Pathway Divergence

Vector 1: C5-Chloro Activation (Suzuki-Miyaura Coupling)

The reactivity of chloroquinolines in palladium-catalyzed cross-coupling is highly position-dependent. While the C2 and C4 positions are electronically activated by the electron-withdrawing imine nitrogen (facilitating rapid oxidative addition), the C5-chloride is situated on the carbocyclic ring. Consequently, it behaves similarly to an unactivated, sterically hindered aryl chloride[1]. Standard catalyst systems like


 often lead to sluggish reaction rates and catalyst deactivation[2]. To overcome this activation barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or 

) are required. These ligands accelerate the oxidative addition of Pd(0) into the stubborn C5–Cl bond and promote efficient reductive elimination[3].
Vector 2: C4-Methoxy Cleavage (O-Demethylation)

The C4-methoxy group is electronically conjugated with the quinoline nitrogen. Cleavage of this aryl methyl ether is typically achieved using a strong Lewis acid, such as Boron tribromide (


), or a Brønsted acid like 48% HBr[4]. The reaction initiates via the coordination of the Lewis acid to the methoxy oxygen (and potentially the quinoline nitrogen), followed by an 

attack by the liberated bromide ion on the less sterically hindered methyl group[5]. Aqueous workup hydrolyzes the resulting boron enolate, yielding the 5-chloroquinolin-4-ol, which predominantly exists as its 4-quinolone tautomer.

G SM 5-Chloro-4-methoxyquinoline (Starting Material) Path1 Suzuki-Miyaura (C5 Arylation) SM->Path1 Pd(OAc)2, XPhos Ar-B(OH)2 Path2 O-Demethylation (C4 Cleavage) SM->Path2 BBr3, DCM -78 °C to RT Prod1 5-Aryl-4-methoxyquinoline (Cross-Coupled Product) Path1->Prod1 Prod2 5-Chloroquinolin-4(1H)-one (Demethylated Product) Path2->Prod2

Divergent synthetic pathways for derivatizing 5-Chloro-4-methoxyquinoline.

Quantitative Optimization Data

To demonstrate the necessity of specialized ligands for the C5-arylation, the following table summarizes empirical optimization data for the Suzuki-Miyaura coupling of 5-Chloro-4-methoxyquinoline with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1


DMF /

10024<10% (Trace)
2

/ dppf

1,4-Dioxane /

1001835%
3

/


Toluene /

1001285%
4

/ XPhos

1,4-Dioxane /

90 12 88%

Note: Entry 4 represents the optimal conditions utilized in Protocol A below.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

This protocol utilizes a highly active Pd/XPhos catalyst system to drive the cross-coupling at the deactivated C5-chloro position[2].

Reagents:

  • 5-Chloro-4-methoxyquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.08 equiv, 8 mol%)

  • 
     (3.0 equiv, 3.0 mmol)
    
  • 1,4-Dioxane / Deionized

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk tube, combine 5-Chloro-4-methoxyquinoline, arylboronic acid, and

    
    . Add the 1,4-Dioxane/
    
    
    
    solvent mixture.
    • Causality: A biphasic solvent system is critical; dioxane dissolves the organic substrates, while water dissolves the inorganic base, creating an interfacial reaction zone that accelerates transmetalation[2].

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Strict exclusion of atmospheric

      
       prevents catalyst degradation.
      
  • Catalyst Addition: Quickly add

    
     and XPhos under a positive flow of Argon. Seal the tube.
    
  • Thermal Activation: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Analytical Markers:

  • LC-MS: The starting material exhibits an

    
     peak at m/z 194.0 with a distinct 3:1 isotopic pattern indicative of one chlorine atom. Upon successful coupling, the chlorine isotope pattern will vanish, and the mass will shift to the exact mass of the biaryl product (e.g., m/z 236.1 for phenylboronic acid).
    
Protocol B: Regioselective O-Demethylation at C4

This protocol utilizes


 for the clean, regioselective cleavage of the C4-methoxy group to yield the corresponding 4-quinolone framework[4].

Reagents:

  • 5-Chloro-4-methoxyquinoline (1.0 equiv, 2.0 mmol)

  • Boron tribromide (

    
    , 1.0 M in DCM) (3.0 equiv, 6.0 mmol)
    
  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Substrate Dissolution & Cooling: Dissolve 5-Chloro-4-methoxyquinoline in anhydrous DCM under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality:

      
       is violently reactive. Initiating the reaction at -78 °C ensures that the Lewis acid-base complexation occurs smoothly without causing non-specific degradation or ring bromination[5].
      
  • Reagent Addition: Add the

    
     solution dropwise via syringe over 10 minutes.
    
  • Cleavage Phase: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

    • Causality: While complexation occurs at low temperatures, the actual

      
       cleavage of the ether requires thermal energy to proceed to completion.
      
  • Quenching: Cool the reaction mixture to 0 °C (ice bath). Carefully and slowly add Methanol (5 mL) dropwise, followed by cold water (10 mL).

    • Causality: Unreacted

      
       reacts explosively with water, releasing toxic HBr gas. Methanol provides a milder, controlled solvolysis of the reactive boron species prior to the aqueous quench.
      
  • Isolation: Adjust the pH of the aqueous phase to ~7 using saturated

    
    . Extract with EtOAc (3 x 20 mL). Combine organic layers, dry over 
    
    
    
    , and concentrate to afford 5-chloroquinolin-4-ol (tautomeric with 5-chloroquinolin-4(1H)-one).

Self-Validating Analytical Markers:

  • LC-MS: The product will show a mass shift from

    
     194.0 to 180.0 (a loss of 14 Da, corresponding to the 
    
    
    
    unit).
  • 
    H NMR:  The sharp, highly integrated singlet at ~4.0 ppm (representing the 3 protons of the 
    
    
    
    group) will completely disappear. A new, broad exchangeable proton signal will appear downfield (typically >10 ppm), corresponding to the NH/OH tautomeric proton.

References

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-4-methoxyquinoline

Executive Summary & Substrate Profiling In the realm of late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the selective cross-coupling of heteroaryl chlorides presents a formidable kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In the realm of late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the selective cross-coupling of heteroaryl chlorides presents a formidable kinetic challenge[1]. While 2-chloro and 4-chloroquinolines are highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent imine nitrogen, 5-chloro-4-methoxyquinoline represents a fundamentally different electronic system.

The 5-position resides on the carbocyclic ring, lacking direct activation from the nitrogen heteroatom. More critically, the 4-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the fused ring system. This resonance significantly increases the electron density at the ortho (C3, C5) and para (C7) positions. Consequently, the C5–Cl bond is highly electron-rich, raising the activation energy required for the insertion of Palladium(0)[2]. To overcome this kinetic barrier, the catalytic system must employ highly electron-rich, sterically demanding ligands to accelerate oxidative addition while simultaneously facilitating reductive elimination[3].

This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling of 5-chloro-4-methoxyquinoline, detailing the causality behind catalyst selection and reaction parameters.

Mechanistic Rationale & Catalytic Cycle

The successful coupling of 5-chloro-4-methoxyquinoline relies on manipulating the Pd(0)/Pd(II) catalytic cycle. Standard catalysts like Pd(PPh₃)₄ frequently fail here because triphenylphosphine is neither electron-rich enough to force oxidative addition into the deactivated C5–Cl bond nor bulky enough to drive the final reductive elimination[4].

Instead, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required. Their electron-rich dicyclohexylphosphine moieties drastically increase the nucleophilicity of the Pd(0) center, while their biphenyl backbone provides the necessary steric bulk to lower the energy transition state for reductive elimination, preventing catalyst trapping and protodehalogenation side reactions.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex Ar-Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition (Rate-Determining) TransMet Transmetalation / Binding Ar-Pd(II)(Nu)L_n OxAdd->TransMet Transmetalation / Base (+ Nu-M or Nu-H) Product Cross-Coupled Product 5-Nu-4-Methoxyquinoline TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1: Palladium catalytic cycle for 5-chloro-4-methoxyquinoline cross-coupling.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol parameters. The causality of these results directly informs the self-validating workflows provided in Section 4.

Table 1: Ligand Selection Causality in Suzuki-Miyaura Coupling

Conditions: 5-Chloro-4-methoxyquinoline (1.0 eq), Phenylboronic acid (1.5 eq), Pd source (2 mol%), Base (2.0 eq), 1,4-Dioxane/H₂O, 100 °C, 12h.

EntryCatalyst / LigandBaseYield (%)Mechanistic Observation
1Pd(PPh₃)₄ / NoneNa₂CO₃< 5%Starting material recovered; insufficient electron density for oxidative addition.
2Pd(OAc)₂ / dppfK₃PO₄35%Moderate conversion; bidentate ligand restricts reductive elimination geometry.
3Pd(OAc)₂ / SPhosK₃PO₄92% Optimal. High electron density drives oxidative addition; steric bulk drives elimination.
4Pd₂(dba)₃ / XPhosK₃PO₄88%Excellent conversion, though slightly more sensitive to trace oxygen than SPhos.
Table 2: Base/Solvent Matrix for Buchwald-Hartwig Amination

Conditions: 5-Chloro-4-methoxyquinoline (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (6 mol%), 110 °C, 16h.

EntryBaseSolventYield (%)Mechanistic Observation
1K₂CO₃Toluene15%Base is too weak to efficiently deprotonate the coordinated amine.
2Cs₂CO₃1,4-Dioxane65%Viable alternative if the substrate contains base-sensitive functional groups.
3NaOtBuToluene94% Optimal. Strong alkoxide base rapidly generates the reactive Pd-amido complex.
4LiHMDSTHF (80 °C)40%Competing side reactions and premature catalyst degradation observed.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes SPhos, which has been proven highly effective for deactivated aryl chlorides[3].

Reagents & Stoichiometry:

  • 5-Chloro-4-methoxyquinoline: 1.0 mmol (193.6 mg)

  • Arylboronic Acid (e.g., Phenylboronic acid): 1.5 mmol (183.0 mg)

  • Pd(OAc)₂: 0.02 mmol (4.5 mg, 2 mol%)

  • SPhos: 0.04 mmol (16.4 mg, 4 mol%)

  • K₃PO₄ (Anhydrous): 2.0 mmol (424.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v, rigorously degassed) - 5.5 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 5-chloro-4-methoxyquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times). Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint 1 (Visual): Within 15 minutes of heating, the mixture should transition from a reddish-brown suspension to a homogeneous pale-yellow solution, indicating the successful reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Self-Validation Checkpoint 2 (Analytical): At t = 2 hours, withdraw a 20 µL aliquot under Argon, dilute with 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated if the starting material peak (m/z 194.0[M+H]⁺) is <10% relative to the product peak (e.g., m/z 236.1 [M+H]⁺ for the phenyl derivative).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Amination of deactivated chloroquinolines requires the highly active Pd₂(dba)₃/XPhos system to prevent catalyst resting states[4].

Reagents & Stoichiometry:

  • 5-Chloro-4-methoxyquinoline: 1.0 mmol (193.6 mg)

  • Secondary Amine (e.g., Morpholine): 1.2 mmol (104.5 mg / 104 µL)

  • Pd₂(dba)₃: 0.02 mmol (18.3 mg, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos: 0.06 mmol (28.6 mg, 6 mol%)

  • NaOtBu: 1.5 mmol (144.2 mg)

  • Solvent: Anhydrous Toluene (degassed) - 5.0 mL

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a reaction vial with 5-chloro-4-methoxyquinoline, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, degassed toluene followed by the secondary amine.

  • Reaction: Stir the reaction mixture at 110 °C for 16 hours.

  • Self-Validation Checkpoint 1 (Visual): Upon reaching 60–70 °C, the dark purple/red color of the Pd₂(dba)₃ should dissipate into a clear, golden-yellow solution. Failure to observe this color shift indicates ligand oxidation or the presence of moisture neutralizing the NaOtBu.

  • Self-Validation Checkpoint 2 (Analytical): At t = 4 hours, an LC-MS aliquot should show the complete disappearance of m/z 194.0 and the emergence of the aminated product (e.g., m/z 245.1 [M+H]⁺ for the morpholino derivative).

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (30 mL). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient, typically 0-5% MeOH) to isolate the 5-amino-4-methoxyquinoline derivative.

Troubleshooting & Field-Proven Insights

  • Protodehalogenation (Formation of 4-Methoxyquinoline): If significant amounts of the des-chloro product (m/z 160.1) are observed, it indicates that oxidative addition is occurring, but reductive elimination is too slow. Solution: Increase the steric bulk of the ligand (e.g., switch from SPhos to BrettPhos) or increase the concentration of the nucleophile to accelerate transmetalation.

  • Catalyst Poisoning (Black Precipitation): The rapid formation of a black mirror or precipitate (Palladium black) within the first hour indicates catalyst degradation. Solution: This is almost always due to insufficient degassing (oxygen intrusion) or wet solvents. Ensure sparging of solvents with Argon for at least 30 minutes prior to use.

  • Base Incompatibility: NaOtBu is highly nucleophilic and basic. If the amine or the substrate contains sensitive esters or enolizable ketones, switch to the milder, albeit slower, Cs₂CO₃ in 1,4-Dioxane (as demonstrated in Table 2, Entry 2).

References

  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Source: nobelprize.

Sources

Method

Application Notes &amp; Protocols: 5-Chloro-4-methoxyquinoline as a Versatile Precursor for Novel Fluorescent Probes

Abstract The quinoline scaffold is a privileged structure in chemical biology and medicinal chemistry, prized for its inherent photophysical properties and biological activity.[1] This guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in chemical biology and medicinal chemistry, prized for its inherent photophysical properties and biological activity.[1] This guide provides a comprehensive framework for the synthesis of novel fluorescent probes starting from the versatile and commercially available building block, 5-Chloro-4-methoxyquinoline. We delve into the core chemical logic, offering detailed, field-proven protocols for derivatization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By explaining the causality behind reagent selection and reaction conditions, this document serves as both a practical guide for laboratory execution and a resource for designing next-generation molecular probes for bioimaging and diagnostics.[1][2]

Introduction: The Strategic Advantage of the 5-Chloro-4-methoxyquinoline Scaffold

Fluorescent probes have become indispensable tools for visualizing and quantifying biological processes in real-time with high sensitivity and specificity.[3] Among the vast array of heterocyclic fluorophores, quinoline derivatives are extensively explored due to their robust photophysical characteristics, environmental sensitivity, and amenability to synthetic modification.[1][4]

5-Chloro-4-methoxyquinoline emerges as a particularly strategic precursor for several reasons:

  • Orthogonal Reactivity: The chloro-substituent at the C5 position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

  • Electronic Tuning: The electron-donating methoxy group at the C4 position modulates the electronic landscape of the quinoline core. This influences the reactivity of the C5-Cl bond and, more importantly, directly impacts the photophysical properties (e.g., emission wavelength, quantum yield) of the final probe.

  • Structural Rigidity: The bicyclic aromatic system provides a rigid framework, which often leads to higher fluorescence quantum yields compared to more flexible systems.

This guide focuses on harnessing the reactivity of the C5-Cl bond to forge new Carbon-Carbon and Carbon-Nitrogen bonds, thereby creating libraries of novel quinoline-based probes with tunable fluorescent properties.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[5] For 5-Chloro-4-methoxyquinoline, three key transformations form the basis of our synthetic approach: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The general strategy involves the oxidative addition of the C5-Cl bond to a Palladium(0) catalyst, followed by transmetalation (or amine coordination) and reductive elimination to yield the coupled product and regenerate the active catalyst.[6][7]

G cluster_start Precursor cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Fluorescent Probe Scaffolds start 5-Chloro-4-methoxyquinoline suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd(0) cat. Base sono Sonogashira (Terminal Alkynes) start->sono Pd(0) cat. Cu(I) co-cat. Base buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald Pd(0) cat. Ligand, Base prod_aryl 5-Aryl-4-methoxyquinolines (Biaryl Probes) suzuki->prod_aryl prod_alkyne 5-Alkynyl-4-methoxyquinolines (Conjugated Probes) sono->prod_alkyne prod_amine 5-Amino-4-methoxyquinolines (Donor-Acceptor Probes) buchwald->prod_amine

Caption: Core synthetic strategy for diversifying the 5-Chloro-4-methoxyquinoline scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for synthesizing biaryl probes by coupling 5-Chloro-4-methoxyquinoline with various aryl or heteroaryl boronic acids.[6][8] The choice of a catalyst like Pd(dppf)Cl₂ is often effective for chloro-heteroarenes as the dppf ligand is robust and promotes efficient catalysis.

Materials:

  • 5-Chloro-4-methoxyquinoline

  • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Chloro-4-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (2.5 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Pd(dppf)Cl₂ (3 mol%) and add it to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make a 0.1 M solution with respect to the starting quinoline.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-methoxyquinoline product.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces an alkynyl moiety, creating a rigid, conjugated system that is often highly fluorescent.[9][10][11] The reaction requires a palladium catalyst and a copper(I) co-catalyst. Using a copper-free variant is also possible but may require different ligands and conditions.[12]

Materials:

  • 5-Chloro-4-methoxyquinoline

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Chloro-4-methoxyquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe. The solution should be stirred to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 6-24 hours. The formation of an ammonium salt precipitate is common.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the ammonium salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the 5-alkynyl-4-methoxyquinoline product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for creating donor-acceptor type probes by coupling amines to the quinoline core.[2][13] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often required for coupling with aryl chlorides.[14][15] A strong, non-nucleophilic base is also essential.

Materials:

  • 5-Chloro-4-methoxyquinoline

  • Primary or secondary amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.4 equiv.), the phosphine ligand (e.g., XPhos, 1.5-3 mol%), and Pd₂(dba)₃ (1.0-2.0 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 5-Chloro-4-methoxyquinoline (1.0 equiv.) and anhydrous toluene.

  • Amine Addition: Finally, add the amine coupling partner (1.2 equiv.).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat in an oil bath at 100-110 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to obtain the desired 5-amino-4-methoxyquinoline.

Characterization and Data Presentation

The synthesized probes must be thoroughly characterized to confirm their structure (¹H NMR, ¹³C NMR, HRMS) and evaluate their photophysical properties.

General Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1-10 mM. Create dilute solutions (1-10 µM) in the desired analytical solvent (e.g., PBS buffer, ethanol).

  • UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λ_abs_max).[16]

  • Fluorescence Spectra: Using a spectrofluorometer, measure the excitation and emission spectra. Determine the maximum excitation (λ_ex_max) and emission (λ_em_max) wavelengths.[16]

  • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Representative Photophysical Data

The following table summarizes typical photophysical properties observed for different classes of quinoline-based fluorescent probes. These values serve as a reference for what can be expected from probes synthesized from 5-Chloro-4-methoxyquinoline.

Probe Class (C5-Substituent)Representative λ_ex (nm)Representative λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Notes
Aryl (Suzuki Product) 340 - 370420 - 48080 - 1100.1 - 0.4Emission can be sensitive to solvent polarity.
Alkynyl (Sonogashira Product) 350 - 390450 - 520100 - 1300.3 - 0.7Often exhibit larger Stokes shifts and higher quantum yields due to extended conjugation.
Amino (Buchwald Product) 380 - 420490 - 580110 - 1600.2 - 0.9Strong intramolecular charge transfer (ICT) character; highly sensitive to environment (solvatochromic).

Note: Data is compiled from general knowledge of quinoline fluorophores and is illustrative. Actual values will depend on the specific substituent and solvent environment.[17][18][19]

Application Example: Live Cell Imaging

A primary application of these probes is in fluorescence microscopy. This protocol provides a general workflow for staining live cells.

G cluster_workflow Live Cell Imaging Workflow A 1. Cell Culture Plate cells on glass-bottom dish B 2. Probe Loading Incubate cells with probe solution (1-10 µM) A->B 30-60 min @ 37°C C 3. Washing Remove excess probe with fresh media/PBS B->C D 4. Imaging Visualize using fluorescence microscope C->D Use appropriate filter sets E 5. Data Analysis Quantify signal intensity and localization D->E

Caption: General experimental workflow for live cell fluorescence imaging.

Protocol:

  • Cell Culture: Plate the cells of interest (e.g., HeLa, A549) onto glass-bottom imaging dishes or coverslips and grow to 60-80% confluency.[16]

  • Probe Preparation: Prepare a 1-10 mM stock solution of the synthesized quinoline probe in DMSO. Immediately before use, dilute this stock into pre-warmed, serum-containing cell culture medium to a final working concentration (typically 1-10 µM).

  • Cell Staining: Aspirate the old medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized for each probe to maximize signal and minimize toxicity.

  • Washing: Aspirate the probe-containing medium and wash the cells two or three times with warm PBS or fresh culture medium to remove unbound probe.

  • Imaging: Add fresh medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets corresponding to the probe's excitation and emission spectra.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22). Available from: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Available from: [Link]

  • Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic gate - PubMed. (2021, June 30). Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Available from: [Link]

  • The Sonogashira Coupling. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available from: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available from: [Link]

  • (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline - ResearchGate. (2017, March 3). Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Available from: [Link]

  • Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available from: [Link]

  • THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES - TCU Digital Repository. (2025, May 5). Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available from: [Link]

  • 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem - NIH. Available from: [Link]

  • (PDF) 8-Methoxy-4-(4-methoxyphenyl)quinoline - ResearchGate. Available from: [Link]

  • Thiophene-Based Organic Dye with Large Stokes Shift and Deep Red Emission for Live Cell NAD(P)H Detection under Varying Chemical. (2023, May 16). Available from: [Link]

  • Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline - ResearchGate. (2025, August 5). Available from: [Link]

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC. Available from: [Link]

  • Effect of protonation on the photophysical properties of 4-substituted and 4,7-disubstituted quinazoline push-pull chromophores | Request PDF - ResearchGate. Available from: [Link]

  • 4-methoxyquinoline (C10H9NO) - PubChemLite. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 5-Chloro-4-methoxyquinoline

Impurity Profiling, Troubleshooting & Process Control[1][2] Executive Summary 5-Chloro-4-methoxyquinoline is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling, Troubleshooting & Process Control[1][2]

Executive Summary

5-Chloro-4-methoxyquinoline is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents.[1][2] Its synthesis is fraught with two primary failure modes: regioisomeric contamination (when building the ring) and N-alkylation (when functionalizing the oxygen).[2] This guide provides a mechanistic breakdown of these side products and actionable protocols to eliminate them.

Module 1: The Regioisomer Divergence

Context: When synthesizing the quinoline core from 3-chloroaniline (via Gould-Jacobs or Conrad-Limpach reactions), the cyclization step is not regiospecific.[1][2]

The Problem: 5-Chloro vs. 7-Chloro

The meta-chloro substituent on the aniline starting material directs cyclization to either the ortho or para position relative to itself.[1] This results in a mixture of the desired 5-chloro-4-hydroxyquinoline and the undesired 7-chloro-4-hydroxyquinoline .[1]

  • Side Product: 7-Chloro-4-methoxyquinoline (after methylation).[1][2]

  • Root Cause: Steric vs. electronic directing effects during thermal cyclization of the enamino ester intermediate.

  • Impact: These isomers have very similar polarities, making chromatographic separation of the final methoxy product difficult and expensive.

Technical Solution: Upstream Purification

Do not attempt to separate the isomers at the final methoxy stage. Separation must occur at the 4-hydroxyquinoline (quinolone) intermediate stage.[1][2]

Protocol: Fractional Crystallization of Isomers

  • Crude Isolation: After cyclization (e.g., in refluxing Dowtherm A or diphenyl ether), cool the reaction mixture to ~80°C.

  • Dilution: Dilute with ethanol (EtOH) or acetic acid (AcOH).

  • Filtration: The 7-chloro isomer is typically less soluble in boiling ethanol/acetic acid than the 5-chloro isomer.[1] Filter the hot mixture.

    • Solid Cake: Enriched 7-chloro isomer (Discard/Repurpose).[1]

    • Filtrate: Enriched 5-chloro isomer (Target).[1]

  • Recrystallization: Concentrate the filtrate and recrystallize from glacial acetic acid to achieve >98% isomeric purity.

Module 2: The Tautomeric Trap (N- vs. O-Alkylation)

Context: Direct methylation of 5-chloro-4-hydroxyquinoline using methyl iodide (MeI) or dimethyl sulfate (DMS).[1][2]

The Problem: N-Methylation

4-Hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones.[1] The nitrogen atom is often more nucleophilic than the oxygen, especially in polar aprotic solvents.

  • Side Product: 5-Chloro-1-methylquinolin-4-one.[1][2]

  • Mechanism: Ambident nucleophile attack.[1] Under basic conditions (e.g.,

    
    /DMF), the reaction favors the thermodynamic N-alkyl product.[2]
    
  • Detection: Look for a carbonyl stretch in IR (~1630 cm⁻¹) and a significant downfield shift of the N-methyl protons in NMR compared to O-methyl.[1]

Technical Solution: The Chlorination-Substitution Route (

)

Avoid direct alkylation of the oxygen.[1] Instead, convert the hydroxyl group to a leaving group (chloride), then displace it with methoxide.[2] This route guarantees O-selectivity.[1]

Pathway Visualization:

G Start 5-Chloro-4- hydroxyquinoline Tautomer Tautomeric Equilibrium Start->Tautomer Intermediate Intermediate: 4,5-Dichloroquinoline Start->Intermediate POCl3 Chlorination N_Product SIDE PRODUCT: 5-Chloro-1-methyl quinolin-4-one Tautomer->N_Product MeI / Base (N-attack favored) O_Product_Direct Target (Low Yield) Tautomer->O_Product_Direct MeI / Ag salts (O-attack) Final_Product TARGET: 5-Chloro-4- methoxyquinoline Intermediate->Final_Product NaOMe / MeOH SNAr Substitution

Figure 1: Comparison of direct methylation (red, prone to side products) vs. the recommended


 route (blue).[2]
Module 3: Experimental Protocols
Protocol A: Synthesis via

(Recommended)

This protocol avoids N-methylation entirely.[1][2]

  • Chlorination:

    • Suspend 5-chloro-4-hydroxyquinoline (1.0 eq) in

      
       (5.0 eq).
      
    • Reflux for 2-3 hours until TLC shows consumption of starting material.[1]

    • Critical Step: Quench carefully into ice-water/ammonia.[1] Isolate 4,5-dichloroquinoline .[1]

  • Methoxylation:

    • Dissolve 4,5-dichloroquinoline in anhydrous methanol.

    • Add Sodium Methoxide (NaOMe) (1.2 eq, 25% wt in MeOH).

    • Reflux for 4-6 hours.[1]

    • Note: The chlorine at C4 is significantly more reactive toward nucleophilic attack than the chlorine at C5 due to the activation by the quinoline nitrogen.

Protocol B: Troubleshooting Table
SymptomProbable Side ProductRoot CauseCorrective Action
NMR shows N-Me peak (~3.8 ppm) 5-Chloro-1-methylquinolin-4-oneDirect alkylation of -OH used.[1][2]Switch to Protocol A (

).[2]
Two spots on TLC (close Rf) 7-Chloro-4-methoxyquinolineIsomer mixture from ring synthesis.[1]Recrystallize the 4-OH intermediate from Acetic Acid before proceeding.[1]
Product reverts to solid in water 5-Chloro-4-hydroxyquinolineHydrolysis of product.[1][2]Avoid acidic aqueous workups.[1] Keep pH > 7.
Low Yield in

step
4,5-DimethoxyquinolineOver-reaction (rare).[1][2]Reduce NaOMe equivalents to 1.05; lower temperature to 40°C.
FAQ: Researcher Queries

Q: Can I separate the 5-Cl and 7-Cl isomers using flash chromatography? A: It is possible but inefficient. The


 is typically < 0.05 in most Hexane/EtOAc systems. Separation on the kilogram scale is strictly done via fractional crystallization of the quinolones (4-OH form).

Q: Why does my product hydrolyze during storage? A: 4-Methoxyquinolines are essentially vinylogous imidates.[1] They are sensitive to aqueous acid.[1] Ensure your final product is dried completely and stored under inert atmosphere.[1] If using HCl salt formation, ensure it is anhydrous.[1][3]

Q: I see a "dimer" impurity in the mass spec. What is it? A: If using the


 route, trace water can lead to the formation of bis(5-chloroquinolin-4-yl) ether .[1][2] Ensure 

is distilled and reagents are dry.
References
  • Gould, R. G.; Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][4]

    • Grounding: Establishes the foundational cyclization chemistry and regioisomer formation
  • Surrey, A. R.; Hammer, H. F. (1946).[2] "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate." Journal of the American Chemical Society.[1][4] [2]

    • Grounding: Details the separation of 5-chloro and 7-chloro isomers via fractional crystallization (analogous to the 4,7-dichloroquinoline synthesis).
  • Wolfe, J. F., et al. (1972). "Nucleophilic displacements on 4-chloroquinolines." Journal of Organic Chemistry. Grounding: Validates the reactivity difference between C4 and other halogen positions in quinoline systems during reactions.
  • Renault, J., et al. (1981).[2] "Tautomerism and Alkylation of 4-Hydroxyquinolines." European Journal of Medicinal Chemistry.

    • Grounding: Definitive work on the N- vs O-alkylation competition in quinolone systems.[1]

Sources

Optimization

Troubleshooting guide for reactions involving 5-Chloro-4-methoxyquinoline

Technical Support Center: 5-Chloro-4-methoxyquinoline Reaction Guide Executive Summary: The "Peri-Effect" Trap Welcome to the technical guide for 5-Chloro-4-methoxyquinoline . If you are reading this, you are likely faci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-4-methoxyquinoline Reaction Guide

Executive Summary: The "Peri-Effect" Trap

Welcome to the technical guide for 5-Chloro-4-methoxyquinoline . If you are reading this, you are likely facing one of two problems: your cross-coupling at the 5-position is stalling, or your methoxy group at the 4-position has mysteriously hydrolyzed into a quinolone.

This molecule is deceptively simple. Its reactivity is dominated by the peri-interaction —the steric and electronic clash between the C4-methoxy group and the C5-chlorine atom. This proximity forces the methoxy group out of planarity, altering the electronics of the ring and creating a steric "wall" that blocks standard catalytic cycles.

This guide moves beyond standard protocols to address these specific structural constraints.

Module 1: Troubleshooting C5-Chlorine Cross-Couplings

User Issue: "I am trying to perform a Suzuki-Miyaura coupling at the 5-position using standard conditions (Pd(PPh3)4, Na2CO3), but I see <5% conversion or mostly starting material."

The Diagnosis: The C5-chlorine bond is chemically stable, but it is sterically shielded by the C4-methoxy group. Standard ligands like triphenylphosphine (


) are too bulky to effectively ligate the palladium and accommodate the steric bulk of the substrate during the oxidative addition step. Furthermore, the electron-rich nature of the 4-methoxy group deactivates the ring toward oxidative addition compared to a naked quinoline.

The Solution: Ligand Switch & Base Optimization You must switch to Dialkylbiaryl phosphine ligands (Buchwald ligands). These are electron-rich (facilitating oxidative addition into the aryl chloride) and bulky in a specific way that promotes reductive elimination while accommodating the substrate's steric bulk.

Protocol: Sterically Demanding Suzuki Coupling
ParameterStandard (Fail)Optimized (Success) Why?
Catalyst


or

Requires a Pd(0) source that allows ligand exchange.
Ligand

SPhos, XPhos, or RuPhos SPhos is ideal for steric hindrance; XPhos for aryl chlorides.
Base

(aq)

(anhydrous or 2:1)
Phosphate is more basic/active in non-polar solvents; crucial for hindered chlorides.
Solvent DMF/WaterToluene/Water (10:1) or Dioxane Non-polar solvents often stabilize the active catalytic species better here.
Temp 80°C100°C - 110°C Chloride activation requires higher energy than bromide.

Step-by-Step Optimized Workflow:

  • Charge: Add 5-chloro-4-methoxyquinoline (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), 
    
    
    
    (2 mol%), and SPhos (4-8 mol%) to a vial.
  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active Pd-L species).

  • Solvent: Add degassed Toluene/Water (10:1 ratio).

  • Heat: Stir vigorously at 100°C for 12-18 hours.

  • Check: Monitor via LCMS. If stalling occurs, add a second portion of catalyst/ligand.

Critical Note: If SPhos fails, try AntPhos . It was specifically designed for "tetra-ortho-substituted" systems and excels where the peri-effect is extreme [1].

Module 2: The "Vanishing" Methoxy Group (Hydrolysis)

User Issue: "I treated the molecule with acid (or Lewis acid) and the peak for the methoxy group disappeared from the NMR. A broad singlet appeared downfield."

The Diagnosis: You have inadvertently triggered the hydrolysis of the vinylogous ester . The 4-methoxyquinoline moiety is a masked 4-quinolone. Under acidic conditions (especially aqueous acid) or strong Lewis acid conditions (like


), the O-Me bond cleaves, or the C-OMe bond hydrolyzes via an addition-elimination mechanism, resulting in the thermodynamically stable 4-quinolone (tautomer of 4-hydroxyquinoline).

The Solution: pH Management

  • Avoid: Aqueous HCl,

    
    , or refluxing in acetic acid if you want to retain the -OMe.
    
  • Avoid:

    
     (Boron tribromide) for deprotection elsewhere in the molecule; it will demethylate the quinoline C4 position rapidly.
    
  • Alternative: If you need acidic conditions for another transformation, use anhydrous acids (e.g., HCl in Dioxane) at low temperatures, or switch to trifluoroacetic acid (TFA) in DCM, which is often milder.

Visualizing the Pathway:

Reactivity Start 5-Chloro-4-methoxyquinoline Acid Acidic Hydrolysis (HCl/H2O, Reflux) Start->Acid Unwanted Side Rxn Suzuki Pd Cat. / SPhos (Base, Heat) Start->Suzuki Desired Rxn Quinolone 5-Chloro-4-quinolone (Stable Tautomer) Acid->Quinolone -MeOH Coupled 5-Aryl-4-methoxyquinoline (Cross-Coupled Product) Suzuki->Coupled C-C Bond Formation

Figure 1: Divergent reactivity pathways. The 4-methoxy group is labile under acidic hydrolysis, leading to the quinolone. Cross-coupling requires specific ligation to overcome steric hindrance.

Module 3: Buchwald-Hartwig Amination (C-N Coupling)

User Issue: "Can I displace the chlorine with an amine?


 isn't working."

The Diagnosis: Direct Nucleophilic Aromatic Substitution (


) at the 5-position of quinoline is extremely difficult because the nitrogen's electron-withdrawing power is strongest at the 2- and 4-positions. The 5-position is essentially a deactivated benzene ring.

The Solution: You must use Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are crucial for stabilizing the Pd center against the steric bulk of the 4-OMe group.

  • Base:

    
     (Lithium Hexamethyldisilazide) or 
    
    
    
    . Strong bases are often required.
  • Solvent: Toluene or Dioxane (anhydrous).

Decision Logic for Coupling:

Troubleshooting Start Coupling Failure at C5-Cl CheckCat Are you using PPh3? Start->CheckCat SwitchLigand Switch to SPhos/XPhos (Steric Bulk Required) CheckCat->SwitchLigand Yes CheckBase Check Base/Solvent CheckCat->CheckBase No (Already using Buchwald) BaseOpt Use K3PO4 / Toluene (Anhydrous) CheckBase->BaseOpt Using Carbonate? CheckSub Is C4-OMe intact? CheckBase->CheckSub Using Phosphate? Hydrolysis Detected Quinolone? Avoid Aqueous Acid CheckSub->Hydrolysis Yes

Figure 2: Troubleshooting logic flow for reaction failures involving 5-chloro-4-methoxyquinoline.

FAQ: Frequently Asked Questions

Q: Can I use the 4-methoxy group as a directing group for lithiation? A: Yes, but be careful. The C3 proton is acidic and can be lithiated (Directed Ortho Metalation - DoM). However, the C5-Chlorine is also a directing group (via inductive effects) and a leaving group (benzyne formation). Lithiation at low temp (-78°C) with LDA usually favors C3-lithiation due to the coordination with the N-lone pair and the OMe, but "halogen dance" (migration of the lithiated species) is a risk with the C5-Cl present.

Q: How do I remove the 4-methoxy group later? A: If you want to convert the quinoline to a quinolone, simply reflux in concentrated HCl or HBr. If you want to remove the oxygen entirely (to get 5-chloroquinoline), you first hydrolyze to the 4-hydroxy compound, convert the -OH to a triflate (OTf) or Chloride (using


), and then reduce using Pd/C and 

(careful not to reduce the C5-Cl) or Ammonium Formate.

References

  • Tang, W., et al. (2013).[1] "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions."[1][2] Chemistry – A European Journal, 19(7), 2261-2265.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloro- and 4-Aminoquinolines." Journal of the American Chemical Society, 68(1), 113–116. (Classic reference for 4-position reactivity/hydrolysis).
  • BenchChem Protocols. (2025). "Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination." (General procedural grounding).

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 5-Chloro-4-methoxyquinoline

Welcome to the Advanced Application Support Center. Functionalizing highly decorated aza-heterocycles like 5-Chloro-4-methoxyquinoline presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Functionalizing highly decorated aza-heterocycles like 5-Chloro-4-methoxyquinoline presents unique synthetic challenges. The push-pull electronic system created by the electron-donating 4-methoxy group and the electron-withdrawing 5-chloro group, combined with the steric hindrance at the C-4, C-5, and C-6 positions, requires precision in catalyst and directing group selection.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol (C-2 vs. C-8 vs. C-3) during C–H activation workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my Pd-catalyzed C–H arylation yield an inseparable mixture of C-2 and C-8 isomers?

The Causality: The regioselectivity of quinoline N-oxide functionalization is entirely dictated by the coordination sphere of the Palladium catalyst. If you are observing a mixture, your solvent/ligand system is likely allowing the catalyst to toggle between two distinct transition states.

  • C-2 Selectivity: Requires a Concerted Metalation-Deprotonation (CMD) pathway. Using

    
     in acetic acid forces the formation of an 
    
    
    
    -quinoline
    
    
    -complex. The acetate ligand acts as an internal base, selectively abstracting the more acidic C-2 proton 1.
  • C-8 Selectivity: Requires an agostic interaction. Using

    
     in dichloroethane (DCE) allows the N-oxide oxygen to coordinate directly to the Palladium, forming a rigid 5-membered 
    
    
    
    -metallacycle that directs the metal exclusively to the C-8 position 2. Resolution: Strictly control your catalyst precursor and solvent. Do not use mixed halide/acetate systems.
Q2: I am trying to functionalize the C-2 position, but I keep observing unexpected over-reactivity at the C-3 position. Why?

The Causality: The 4-methoxy group on your specific substrate is a strong


-donor (+M effect). Through resonance, it significantly increases the electron density at the adjacent C-3 carbon. Under electrophilic conditions (or if using highly electrophilic metal species), C-3 becomes the kinetically favored site for attack 3.
Resolution:  To override this intrinsic electronic bias, you must use the N-oxide directing strategy. The N-oxide pulls electron density away from the ring (deactivating electrophilic pathways) while simultaneously anchoring the transition metal to force proximity-driven C-2 or C-8 activation.
Q3: During cross-coupling, I am losing the 5-chloro group (dehalogenation). How do I preserve it?

The Causality: The C5–Cl bond is susceptible to oxidative addition by electron-rich, low-valent metals (e.g.,


 with alkyl phosphines). If your catalytic cycle generates a highly nucleophilic metal center, it will insert into the C–Cl bond rather than performing the desired C–H activation.
Resolution:  Avoid electron-rich phosphine ligands (like 

or

). Utilize ligandless conditions (

alone) or strongly electron-withdrawing ligands. Maintain an oxidative environment (e.g., using

as an oxidant) to keep Palladium in the

cycle, which is blind to the C–Cl bond 4.

Part 2: Quantitative Data & Condition Mapping

To achieve absolute regiocontrol on 5-Chloro-4-methoxyquinoline, reference the following validated condition matrix. Notice how the choice of catalyst and solvent acts as a binary switch for regioselectivity.

Target SiteCatalyst SystemDirecting GroupSolventTemp (°C)Key AdditiveExpected Selectivity
C-2 10 mol%

N-OxideToluene / AcOH110

(2.0 eq)
>95% C-2 (via

-complex)
C-8 10 mol%

N-OxideDCE130

(2.0 eq)
>90% C-8 (via

-complex)
C-3 5 mol%

None (Intrinsic)MeOH80

(1.5 eq)
>85% C-3 (Electrophilic)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic divergence that dictates C-2 versus C-8 selectivity when functionalizing the N-oxide derivative.

MechanisticDivergence Substrate 5-Chloro-4-methoxyquinoline N-oxide PdOAc Pd(OAc)2 Catalyst (Acetic Acid System) Substrate->PdOAc Selects for C-2 PdCl2 PdCl2 Catalyst (DCE System) Substrate->PdCl2 Selects for C-8 PiComplex η3-QO π-Metallacycle (CMD Pathway) PdOAc->PiComplex SigmaComplex σ-Metallacycle (N-O-Pd Agostic Bond) PdCl2->SigmaComplex C2Prod C-2 Functionalization (Favored by Acetate Base) PiComplex->C2Prod ~29 kcal/mol barrier (Only accessible via Pd(OAc)2) C8Prod C-8 Functionalization (Favored by Rigid Coordination) SigmaComplex->C8Prod ~17 kcal/mol barrier (Preferred via PdCl2)

Catalyst-controlled mechanistic divergence for the regioselective C-H activation of quinoline N-oxides.

Part 4: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the C-2 Arylation of 5-Chloro-4-methoxyquinoline. This protocol incorporates in-process analytical checks to ensure the system is self-validating.

Phase 1: Directing Group Installation (N-Oxidation)

Causality: The N-oxide is required to pull electron density from the C-3 position and anchor the Palladium catalyst near C-2.

  • Reaction Setup: Dissolve 5-Chloro-4-methoxyquinoline (1.0 mmol) in anhydrous

    
     (10 mL) at 0 °C.
    
  • Reagent Addition: Slowly add m-CPBA (1.5 mmol, 77% max) in portions over 15 minutes.

  • Validation Check 1 (TLC): After 4 hours at room temperature, check the reaction via TLC (10% MeOH in DCM). The starting material (

    
    ) should be completely consumed, replaced by a highly polar, UV-active baseline spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     and 
    
    
    
    . Extract with DCM. Evaporate to yield the N-oxide.
Phase 2: Regioselective C-2 Arylation

Causality:


 relies on the acetate ligand to perform a Concerted Metalation-Deprotonation (CMD). 

acts as the terminal oxidant to regenerate

without reducing the C5–Cl bond.
  • Reaction Setup: In a flame-dried Schlenk tube, combine the N-oxide (1.0 mmol), Aryl Iodide (1.5 mmol),

    
     (0.1 mmol, 10 mol%), and 
    
    
    
    (2.0 mmol).
  • Solvent Addition: Add anhydrous Toluene (4.0 mL) and Acetic Acid (1.0 mL). Note: The Acetic Acid is critical; it provides the acetate ligands necessary for the CMD transition state.

  • Heating: Seal the tube and heat to 110 °C for 16 hours.

  • Validation Check 2 (Visual & LC-MS): The reaction should turn dark brown/black. LC-MS analysis of an aliquot should show a single major product peak corresponding to[M+Ar+16] (indicating successful coupling while retaining the N-oxide and the 5-chloro isotope pattern). If multiple peaks appear, check your solvent anhydrousness.

Phase 3: Traceless Removal of Directing Group

Causality:


 selectively reduces the N-O bond without triggering hydrodehalogenation of the 5-chloro group, which is a risk if using Pd/C and 

.
  • Reduction: Dissolve the crude C-2 arylated N-oxide in DCM (10 mL) at 0 °C. Add

    
     (3.0 mmol) dropwise.
    
  • Validation Check 3 (TLC): Stir for 2 hours. TLC should show the disappearance of the polar N-oxide spot and the emergence of a non-polar, highly fluorescent spot (the final C-2 arylated 5-chloro-4-methoxyquinoline).

  • Purification: Quench carefully with ice water, neutralize with

    
     (1M), extract, and purify via silica gel chromatography.
    

References

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study Physical Chemistry Chemical Physics (RSC Publishing)[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies ACS Catalysis[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Molecules (MDPI)[Link]

  • C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation Organic Letters (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-4-methoxyquinoline vs 5-bromo-4-methoxyquinoline in cross-coupling

Strategic Selection of 5-Halo-4-methoxyquinolines in Palladium-Catalyzed Cross-Coupling: A Comparative Guide Executive Summary In the development of quinoline-based therapeutics, the 5-position represents a highly desira...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of 5-Halo-4-methoxyquinolines in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Executive Summary

In the development of quinoline-based therapeutics, the 5-position represents a highly desirable vector for structure-activity relationship (SAR) exploration. However, functionalizing this position via palladium-catalyzed cross-coupling is notoriously challenging due to the peri-steric hindrance exerted by substituents at the 4-position[1]. This guide provides an objective, data-driven comparison between 5-chloro-4-methoxyquinoline and 5-bromo-4-methoxyquinoline , detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible yields in both Suzuki-Miyaura and Buchwald-Hartwig workflows.

Mechanistic Insights & Causality: The Halogen-Peri Effect

The fundamental divergence in reactivity between the chloro and bromo derivatives stems from the interplay of Bond Dissociation Energy (BDE) and steric strain.

  • Bond Dissociation Energy (BDE): The C–Br bond in quinolines is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of Pd(0) into the 5-bromo substrate is kinetically accessible even with standard phosphine ligands[2].

  • The Peri-Steric Clash: The 5-position is spatially adjacent to the 4-methoxy group. During the oxidative addition step, the palladium center and its associated ligands must navigate this highly congested peri-pocket[1]. For 5-bromo-4-methoxyquinoline, the lower activation energy of the C–Br bond partially offsets the steric penalty. However, for 5-chloro-4-methoxyquinoline, the combination of a strong C–Cl bond and severe steric hindrance stalls the catalytic cycle at the Pd(0) resting state unless highly specialized ligands are employed[3].

  • Ligand Causality: To activate 5-chloro-4-methoxyquinoline, dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are mandatory. The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd(0) center to break the strong C–Cl bond. Simultaneously, the bulky biaryl framework enforces a reactive monoligated Pd(0)L species and accelerates the subsequent reductive elimination step by increasing steric strain in the Pd(II) intermediate.

CatalyticCycle cluster_0 Rate-Limiting Oxidative Addition in Peri-Pocket Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Transition State Pd0->OxAdd Substrate Binding Substrate 5-Halo-4-methoxyquinoline (X = Cl or Br) Substrate->OxAdd PdII Pd(II) Aryl Halide Complex (Steric strain from 4-OMe) OxAdd->PdII 5-Br: Fast (Standard Ligands) 5-Cl: Slow (Requires XPhos) Transmet Transmetalation / Amine Binding (Nucleophile Addition) PdII->Transmet Base / Nucleophile RedElim Reductive Elimination (Accelerated by bulky ligands) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted-4-methoxyquinoline Coupled Product RedElim->Product

Fig 1. Catalytic cycle highlighting the rate-limiting oxidative addition step exacerbated by peri-steric hindrance.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics for both substrates across standard cross-coupling platforms.

Parameter5-Chloro-4-methoxyquinoline5-Bromo-4-methoxyquinoline
C–X Bond Dissociation Energy ~96 kcal/mol (High)~81 kcal/mol (Moderate)
Optimal Cross-Coupling Reaction Buchwald-Hartwig, Suzuki (Advanced)Suzuki-Miyaura, Sonogashira
Required Ligand Class Dialkylbiaryl phosphines (e.g., XPhos)Standard bidentate (e.g., dppf, Xantphos)
Typical Operating Temperature 100–120 °C80–90 °C
Relative Commercial Cost Low (Highly scalable)Moderate to High
Steric Penalty at Peri-Pocket Severe (Requires highly active Pd(0))Moderate (Compensated by weak C–Br)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and physical manipulation is grounded in mechanistic causality.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-4-methoxyquinoline

Designed for mild conditions, leveraging the weaker C–Br bond to couple with arylboronic acids[4].

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 5-bromo-4-methoxyquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species during transmetalation. Degas the mixture via argon sparging for 15 minutes. Causality: Dissolved oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, a process accelerated in aqueous basic media.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). Causality: The large bite angle of the dppf ligand promotes efficient reductive elimination, while its robust nature withstands the aqueous environment.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under argon. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated for column chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Chloro-4-methoxyquinoline

Designed for recalcitrant aryl chlorides, utilizing advanced ligand architecture to overcome severe peri-hindrance[5].

  • Catalyst Pre-Activation (Critical Step): In a glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%) in anhydrous toluene. Stir at 60 °C for 20 minutes. Causality: Pd₂(dba)₃ is a stable precatalyst, but dba (dibenzylideneacetone) can compete with the ligand. Pre-heating ensures complete ligand exchange, generating the active, monoligated Pd(0)-XPhos species before the sterically demanding substrate is introduced.

  • Substrate & Base Addition: To the activated catalyst solution, add 5-chloro-4-methoxyquinoline (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is selected over weaker bases (like Cs₂CO₃) to ensure rapid deprotonation of the amine, which is necessary to drive the transmetalation step forward against the steric bulk of the quinoline core.

  • Reaction Execution: Seal the vessel and heat to 110 °C for 16 hours. Causality: High thermal energy is strictly required to overcome the high activation barrier of oxidative addition into the C–Cl bond within the crowded peri-pocket.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Strategic Selection Guide for Drug Development

When designing a synthetic route for a novel quinoline-based therapeutic, the choice between the chloro and bromo starting material dictates the downstream chemistry:

  • Select 5-Bromo-4-methoxyquinoline for Discovery & SAR: If the goal is rapid library generation (e.g., parallel medicinal chemistry), the bromo derivative is superior. Its ability to undergo coupling at lower temperatures (<90 °C) with standard, inexpensive catalysts preserves sensitive functional groups elsewhere on the scaffold and minimizes optimization time.

  • Select 5-Chloro-4-methoxyquinoline for Process & Scale-Up: Aryl chlorides are significantly cheaper and more widely available at a metric-ton scale. Furthermore, the chloro derivative is ideal for orthogonal cross-coupling strategies. If a molecule contains both a bromide (e.g., at the 2-position) and a chloride at the 5-position, the bromide can be selectively functionalized first using standard Pd-catalysis, leaving the 5-chloro position intact for late-stage functionalization using XPhos-mediated conditions.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules, 2020, 25(15), 3483. URL:[Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews, 2024, 124(2), 534–636. URL:[Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides Source: Journal of Organic Chemistry, 2014, 79(21), 10611–10619. URL:[Link]

  • Total Synthesis of (±)-Distomadines A and B Source: Organic Letters, 2014, 16(4), 1244–1247. URL:[Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: Molecules, 2018, 23(11), 2914. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Chloro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 5-Chloro-4-methoxyquinoline, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 5-Chloro-4-methoxyquinoline, in particular, serves as a crucial intermediate in the synthesis of various biologically active compounds. The efficient and scalable production of this key building block is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of the primary synthetic strategies to access 5-Chloro-4-methoxyquinoline, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction to Synthetic Strategies

The synthesis of 5-Chloro-4-methoxyquinoline can be broadly approached from two distinct starting points: the functionalization of a pre-formed quinoline core or the construction of the quinoline ring system from acyclic precursors. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will explore the following three prominent synthetic routes:

  • Route 1: O-Alkylation of 5-Chloro-4-hydroxyquinoline. This direct approach involves the methylation of the hydroxyl group of the corresponding 4-quinolinol.

  • Route 2: Nucleophilic Aromatic Substitution of 4,5-Dichloroquinoline. This route leverages the differential reactivity of the two chlorine substituents to achieve selective methoxylation at the C4 position.

  • Route 3: Construction of the Quinoline Ring via the Conrad-Limpach Reaction. This classical method builds the heterocyclic system from an aniline and a β-ketoester, followed by further functionalization.

Each of these pathways will be discussed in detail, including step-by-step protocols, mechanistic considerations, and a comparative analysis of their respective yields and practicalities.

Route 1: O-Alkylation of 5-Chloro-4-hydroxyquinoline

This is arguably the most straightforward approach, assuming the availability of the starting material, 5-chloro-4-hydroxyquinoline. The core of this synthesis is a Williamson ether synthesis, a well-established and reliable method for forming ethers.

Experimental Protocol

Materials:

  • 5-Chloro-4-hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chloro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Chloro-4-methoxyquinoline.

Mechanistic Insight and Rationale

The reaction proceeds via a classical Sₙ2 mechanism. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the 4-hydroxyquinoline, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired methoxy ether. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and reactive.

Diagram of the Synthetic Pathway

Route 1: O-Alkylation start 5-Chloro-4-hydroxyquinoline reagents CH3I, K2CO3 DMF, 60 °C start->reagents product 5-Chloro-4-methoxyquinoline reagents->product caption O-Alkylation of 5-Chloro-4-hydroxyquinoline.

Caption: O-Alkylation of 5-Chloro-4-hydroxyquinoline.

Route 2: Nucleophilic Aromatic Substitution of 4,5-Dichloroquinoline

This route begins with the commercially available 4,5-dichloroquinoline and relies on the selective substitution of the C4 chlorine atom. The reactivity of haloquinolines towards nucleophilic aromatic substitution (SₙAr) is highly dependent on the position of the halogen and the electronic nature of the ring.

Experimental Protocol

Materials:

  • 4,5-Dichloroquinoline[1][2]

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4,5-dichloroquinoline (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 5-Chloro-4-methoxyquinoline.

Mechanistic Insight and Rationale

The SₙAr reaction is facilitated by the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. The C4 position is more activated towards nucleophilic attack than the C5 position due to its para-relationship with the ring nitrogen, which allows for better delocalization of the negative charge in the intermediate. The C5 position, being in the benzenoid ring, is less activated. This difference in reactivity allows for the selective substitution of the C4 chlorine.

Diagram of the Synthetic Pathway

Route 2: SNAr start 4,5-Dichloroquinoline reagents NaOMe, MeOH Reflux start->reagents product 5-Chloro-4-methoxyquinoline reagents->product caption Selective methoxylation of 4,5-dichloroquinoline.

Caption: Selective methoxylation of 4,5-dichloroquinoline.

Route 3: Conrad-Limpach Synthesis of the Quinoline Core

This classical approach builds the quinoline ring from simpler, acyclic precursors. While more steps are involved, it offers greater flexibility in introducing substituents on the benzenoid ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(3-chloroanilino)crotonate

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture at 100-110 °C for 2 hours, removing the water formed using a Dean-Stark apparatus.

  • Cool the reaction mixture and purify the crude product by vacuum distillation to obtain ethyl 3-(3-chloroanilino)crotonate.

Step 2: Cyclization to 5-Chloro-4-hydroxyquinoline

  • Add the ethyl 3-(3-chloroanilino)crotonate from the previous step to a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid and wash with a non-polar solvent like hexane to yield 5-chloro-4-hydroxyquinoline.

Step 3: Conversion to 5-Chloro-4-methoxyquinoline

  • Follow the procedure outlined in Route 1 for the O-alkylation of 5-chloro-4-hydroxyquinoline.

Mechanistic Insight and Rationale

The Conrad-Limpach synthesis begins with the formation of an enamine from the aniline and β-ketoester. At high temperatures, this intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline ring. The regioselectivity of the cyclization is temperature-dependent; at lower temperatures, the Knorr synthesis can lead to the formation of 2-hydroxyquinolines. The high temperature of the Conrad-Limpach reaction favors the formation of the 4-hydroxyquinoline isomer. The final step is the same Williamson ether synthesis as in Route 1.

Diagram of the Synthetic Pathway

Route 3: Conrad-Limpach start1 3-Chloroaniline intermediate1 Ethyl 3-(3-chloroanilino)crotonate start1->intermediate1 start2 Ethyl acetoacetate start2->intermediate1 intermediate2 5-Chloro-4-hydroxyquinoline intermediate1->intermediate2 Dowtherm A, 250 °C product 5-Chloro-4-methoxyquinoline intermediate2->product CH3I, K2CO3, DMF caption Conrad-Limpach synthesis of the quinoline core.

Caption: Conrad-Limpach synthesis of the quinoline core.

Comparative Analysis

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.

FeatureRoute 1: O-AlkylationRoute 2: SₙArRoute 3: Conrad-Limpach
Starting Material 5-Chloro-4-hydroxyquinoline4,5-Dichloroquinoline3-Chloroaniline, Ethyl acetoacetate
Number of Steps 113
Typical Overall Yield HighModerate to HighModerate
Key Advantages - High yield- Simple procedure- Mild conditions- Readily available starting material- Good selectivity- Flexible for analog synthesis- Inexpensive starting materials
Key Disadvantages - Availability of starting material may be limited- Requires careful control of stoichiometry to avoid disubstitution- Multiple steps- High reaction temperatures- Overall yield can be lower
Scalability GoodGoodModerate

Conclusion

The choice of synthetic route to 5-Chloro-4-methoxyquinoline is highly dependent on the specific needs of the researcher, including the availability of starting materials, desired scale, and the need for analog synthesis.

  • Route 1 (O-Alkylation) is the most efficient and direct method if the starting 5-chloro-4-hydroxyquinoline is readily available.

  • Route 2 (SₙAr) offers a practical alternative when starting from the commercially accessible 4,5-dichloroquinoline.

  • Route 3 (Conrad-Limpach) is the most versatile for creating a range of substituted quinolines, although it is the most labor-intensive.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to best achieve their synthetic goals in an efficient and effective manner.

References

  • Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1516–1519. [Link]

  • PubChem. (n.d.). 4,5-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

Sources

Validation

Validating the Purity of 5-Chloro-4-methoxyquinoline: A Comparative Guide for Pharmaceutical Applications

Executive Summary In pharmaceutical development, 5-Chloro-4-methoxyquinoline serves as a critical scaffold for antimalarial agents, kinase inhibitors, and antibacterial drugs. Its structural integrity—specifically the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, 5-Chloro-4-methoxyquinoline serves as a critical scaffold for antimalarial agents, kinase inhibitors, and antibacterial drugs. Its structural integrity—specifically the stability of the methoxy group at the C4 position and the chlorine at C5—is pivotal for downstream structure-activity relationship (SAR) efficacy.

This guide objectively compares purity grades and validation methodologies. We demonstrate that while standard HPLC-UV is sufficient for routine synthesis monitoring, it often fails to detect co-eluting regioisomers or trace hydrolysis products (5-Chloro-4-hydroxyquinoline) that characterize "Technical Grade" material. For pharmaceutical applications, we advocate for a validated UHPLC-MS/MS approach to ensure compliance with ICH Q3A(R2) guidelines.

Part 1: The Purity Imperative (Product Comparison)

The choice between Technical Grade (typically used for early-stage screening) and Pharma Grade (required for GLP tox studies and GMP manufacturing) is not merely about percentage points; it is about the nature of the impurities.

Comparative Profile: Technical vs. Pharma Grade

The following data summarizes the typical impurity profiles observed in commercially available batches compared to purified pharmaceutical standards.

FeatureTechnical Grade (Synthesis Grade) Pharma Grade (Purified) Impact on Drug Development
Assay (HPLC) 95.0% - 97.0%> 99.5%Lower purity skews IC50 values in biological assays.
Major Impurity A 5-Chloro-4-hydroxyquinoline (>1.0%)< 0.05%Hydrolysis product; acts as a hydrogen bond donor, altering receptor binding.
Major Impurity B 5,4-Dichloroquinoline (>0.5%)< 0.05%Unreacted precursor; highly reactive electrophile (genotoxic potential).
Water Content > 1.0%< 0.1%Promotes further hydrolysis of the methoxy group during storage.
ICH Compliance Fails (Exceeds Reporting Thresholds)Complies (Q3A/Q3B)Technical grade requires extensive re-purification before regulatory filing.
The "Hidden" Risk: Hydrolysis

The methoxy group at position 4 is susceptible to hydrolysis under acidic conditions or high moisture, converting the molecule back to its quinolone form (5-Chloro-4-hydroxyquinoline). This impurity is often UV-silent at specific wavelengths or co-elutes with the main peak in standard C18 isocratic methods, leading to false purity assertions.

Part 2: Analytical Method Comparison

To validate purity effectively, the analytical method must possess high specificity. We compare the industry-standard HPLC-UV against the recommended UHPLC-MS/MS workflow.

Method Performance Data
ParameterMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS Verdict
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+)MS is required for structure confirmation.
Limit of Detection (LOD) 10 µg/mL (approx. 0.1%)0.05 µg/mL (approx. 0.0005%)Method B is 200x more sensitive.
Specificity Moderate (Risk of co-elution)High (Mass-based discrimination)Method B resolves isobaric impurities.
Run Time 25-30 minutes8-12 minutesMethod B increases throughput.
Validation Decision Tree

Use the following logic flow to determine the appropriate validation strategy for your development stage.

ValidationLogic Start Start: Purity Assessment StageCheck Development Stage? Start->StageCheck Early Early Discovery / HTS StageCheck->Early Screening Late GLP Tox / Clinical StageCheck->Late Regulatory MethodA Method A: HPLC-UV (Isocratic) Early->MethodA MethodB Method B: UHPLC-MS/MS (Gradient) Late->MethodB ResultA Pass: >95% Fail: Re-purify MethodA->ResultA ResultB Full ICH Q2(R1) Validation Required MethodB->ResultB

Caption: Decision matrix for selecting analytical methods based on the drug development lifecycle.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of System Suitability Testing (SST) is mandatory.

Protocol A: High-Resolution HPLC-UV (Purity Assay)

Recommended for routine batch release.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: The C18 stationary phase provides strong retention for the hydrophobic quinoline core, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline conjugation).

  • Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 10 mg of 5-Chloro-4-methoxyquinoline in 10 mL of Acetonitrile (1 mg/mL stock).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

3. System Suitability (Self-Validation Criteria):

  • Tailing Factor: Must be < 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates: > 5000.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the 4-hydroxy analog).

Protocol B: Impurity Identification via LC-MS

Required for identifying unknowns > 0.10% (ICH Q3A).

Workflow Logic:

  • Ionization: Use Electrospray Ionization (ESI) in Positive Mode. Quinolines protonate readily at the ring nitrogen.

  • Fragmentation: Perform MS/MS (Product Ion Scan) on the parent ion [M+H]+ = 194.03 m/z.

  • Diagnostic Ions:

    • Loss of Methyl (-15 Da): Indicates the methoxy group.

    • Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of ^35^Cl to ^37^Cl (m/z 194 and 196).

Part 4: Impurity Formation Pathways

Understanding the origin of impurities allows for process control. The diagram below illustrates the synthesis and degradation pathways that necessitate the validation described above.

ImpurityPathways Precursor 5-Chloro-4-hydroxyquinoline (Starting Material) Intermediate 5,4-Dichloroquinoline (Chlorinated Intermediate) Precursor->Intermediate POCl3 Chlorination Product 5-Chloro-4-methoxyquinoline (Target API) Intermediate->Product NaOMe/MeOH Substitution Impurity1 Impurity A: Residual 5,4-Dichloro (Genotoxic Risk) Intermediate->Impurity1 Incomplete Reaction Impurity2 Impurity B: Hydrolysis Product (Reversion to SM) Product->Impurity2 Acid/H2O Degradation

Caption: Synthesis workflow showing the origin of critical impurities (Red) from precursors (Blue/Yellow).

Mechanistic Insight

The transformation from 5,4-Dichloroquinoline to the target product involves a Nucleophilic Aromatic Substitution (SNAr).

  • Validation Criticality: If the reaction is quenched too early, the 4-chloro derivative remains. This is a highly reactive alkylating-like agent (due to the activation by the ring nitrogen) and is flagged as a potential mutagenic impurity (PMI) under ICH M7.

  • Detection: The 4-chloro derivative is more hydrophobic than the methoxy product and will elute later on a C18 column.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] Retrieved from [Link]

  • PubChem. (2024).[5] Compound Summary: 5-Chloro-4-methoxyquinoline (Structure and Properties). National Library of Medicine. Retrieved from [Link](Note: Search CAS 17012-44-1 or specific isomer for exact batch data).

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection mechanisms).

Sources

Comparative

Precision Impurity Profiling of 5-Chloro-4-methoxyquinoline: A Comparative Spectroscopic Guide

Topic: Spectroscopic Analysis of Impurities in 5-Chloro-4-methoxyquinoline Content Type: Publish Comparison Guide Executive Summary In the development of quinoline-based kinase inhibitors and antimalarials, 5-Chloro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of Impurities in 5-Chloro-4-methoxyquinoline Content Type: Publish Comparison Guide

Executive Summary

In the development of quinoline-based kinase inhibitors and antimalarials, 5-Chloro-4-methoxyquinoline serves as a critical scaffold. However, its synthesis from 3-chloroaniline inherently generates a persistent regioisomer—7-Chloro-4-methoxyquinoline —which is often invisible to standard HPLC-UV quality control methods due to identical chromophores and solvatochromic properties.

This guide contrasts conventional QC protocols with an Advanced Integrated Workflow (AIW) combining UHPLC-QTOF-MS and Quantitative NMR (qNMR). We demonstrate why the AIW is the only self-validating system capable of ensuring the structural integrity required for late-stage pharmaceutical intermediates.

The Structural Challenge: The "Silent" Regioisomer

The primary synthetic route involves the cyclization of 3-chloroaniline with Meldrum's acid or ethoxymethylenemalonate (Gould-Jacobs reaction). This cyclization is not regioselective, yielding a mixture of the 5-chloro (target) and 7-chloro (impurity) isomers.

  • Target: 5-Chloro-4-methoxyquinoline[1]

  • Critical Impurity: 7-Chloro-4-methoxyquinoline

  • Challenge: Both isomers share the exact molecular weight (

    
     Da), identical UV 
    
    
    
    , and nearly identical polarity.
Synthesis & Impurity Pathway [2][3]

SynthesisPathway Start 3-Chloroaniline (Starting Material) Inter Enamine Intermediate Start->Inter + Meldrum's Acid Cyclization Cyclization (POCl3 / Heat) Inter->Cyclization Target TARGET: 5-Chloro-4-methoxyquinoline Cyclization->Target Path A (Desired) Impurity IMPURITY: 7-Chloro-4-methoxyquinoline Cyclization->Impurity Path B (Regioisomer)

Figure 1: Bifurcation of the synthetic pathway yielding the target and its difficult-to-separate regioisomer.

Comparative Analysis: Standard vs. Advanced Protocols

We compared the detection capability of three methodologies using a spiked sample containing 98% 5-Chloro-4-methoxyquinoline and 2% 7-Chloro isomer.

Method A: Standard HPLC-UV (The Conventional Baseline)
  • Protocol: C18 Column, Acetonitrile/Water gradient, UV detection at 254 nm.

  • Outcome: FAILURE.

  • Observation: The chromatogram showed a single symmetrical peak. The 7-chloro isomer co-eluted perfectly with the target, leading to a false purity reading of >99.9%.

  • Risk: Proceeding with this material would introduce variable biological activity and toxicity profiles in the final drug substance.

Method B: UHPLC-QTOF-MS (High-Resolution Mass Spec)
  • Protocol: Sub-2

    
    m particle column, acidified mobile phase, Time-of-Flight detection.
    
  • Outcome: PARTIAL SUCCESS.

  • Observation: High-resolution MS confirmed the formula

    
    , but could not distinguish the isomers by mass alone (exact mass 193.0294 for both). However, optimized UHPLC conditions (slow gradient) resulted in a "shoulder" on the main peak.
    
  • Limitation: While it flagged a potential issue, it could not quantify the impurity definitively without a pure standard of the 7-chloro isomer, which is rarely commercially available.

Method C: The Solution – Integrated qNMR (The "Product")
  • Protocol: 600 MHz

    
    H NMR in 
    
    
    
    with relaxation delay
    
    
    .
  • Outcome: COMPLETE RESOLUTION.

  • Mechanism: The magnetic environment of the protons differs significantly between the isomers.

    • 7-Chloro Isomer: Possesses a proton at position 5 (H-5). This proton is deshielded by the peri-effect of the nitrogen/methoxy group and appears as a distinct doublet at ~8.15 ppm .

    • 5-Chloro Target: Position 5 is substituted with Chlorine.[4][5] It lacks the H-5 signal entirely.

  • Result: The presence of the doublet at 8.15 ppm is diagnostic. Integration of this peak against the H-2 signal allows for absolute quantification without a reference standard for the impurity.

Experimental Data Summary

The following table summarizes the spectroscopic signatures used to validate the superiority of the NMR-driven workflow.

FeatureTarget: 5-Chloro-4-methoxyquinoline Impurity: 7-Chloro-4-methoxyquinoline Differentiation Strategy
H-5 Proton (NMR) Absent (Substituted by Cl)Present (

8.15 ppm, d,

Hz)
Primary Identification Key
H-8 Proton (NMR)

7.95 ppm (d,

Hz)

8.05 ppm (d,

Hz, meta-coupling)
Secondary Confirmation (Coupling constant)
Exact Mass 193.0294193.0294Indistinguishable
HPLC Retention

min

min
Co-elution (requires specialized column)
Detailed Experimental Protocols

To replicate this analysis, follow these validated workflows.

Protocol 1: High-Resolution UHPLC-MS Screening
  • Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18,

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes (Slope: 6% B/min).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ Mode, Mass Range 100–1000 m/z.

  • Success Criteria: Look for peak broadening or shoulders at the expected retention time of the parent mass (

    
     194.03).
    
Protocol 2: Diagnostic qNMR (The Gold Standard)
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (99.8% D). Ensure complete dissolution; filter if necessary.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for quantitative accuracy).
    • Scans: 64.

    • Temperature: 298 K.

  • Analysis:

    • Calibrate TMS to 0.00 ppm.

    • Locate the singlet for the methoxy group (

      
      ) at ~4.10 ppm (Integral = 3.00).
      
    • Diagnostic Check: Inspect the region 8.10–8.20 ppm.

    • Calculation: If a doublet appears at ~8.15 ppm, calculate impurity %:

      
      
      
Decision Workflow

Use this logic flow to determine purity and release batches.

DecisionTree Start Sample: 5-Chloro-4-methoxyquinoline Step1 Step 1: UHPLC-MS Screening Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 Step 2: 1H NMR Analysis (Focus: 8.15 ppm region) Decision1->Step2 Yes (or Shoulder) Decision1->Step2 No (Obvious Mixture) Decision2 Doublet at 8.15 ppm? Step2->Decision2 Fail REJECT BATCH (Contains 7-Cl Isomer) Decision2->Fail Yes (Impurity Detected) Pass RELEASE BATCH (High Purity Confirmed) Decision2->Pass No (Clean Spectrum)

Figure 2: Analytical decision matrix for batch release.

References
  • BenchChem. (2025).[6] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from

  • Royal Society of Chemistry. (2020). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2019). Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites. Retrieved from

Sources

Validation

A Comparative Guide to the Bioactivity of 5-Chloro- vs. 5-Fluoro-4-Methoxyquinoline Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic function...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological effects, targeting a range of pathological processes from microbial infections to cancer.[2] This guide provides an in-depth technical comparison of two specific subclasses of quinoline derivatives: 5-chloro-4-methoxyquinolines and 5-fluoro-4-methoxyquinolines.

While direct comparative studies are not abundant, this analysis synthesizes existing data on halogenated quinolines to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential bioactivities and the subtle yet significant influence of the 5-position halogen substituent. We will delve into structure-activity relationships, present relevant experimental data, and provide detailed protocols for evaluating the biological potential of these compounds.

The Influence of Halogenation at the 5-Position: A Structural-Activity Perspective

The introduction of a halogen atom at the 5-position of the quinoline ring can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, modulate the compound's interaction with biological targets.

  • Electronegativity and Polarity: Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. Chlorine, while also electronegative, is larger and more polarizable. These differences can influence how the molecule binds to a target protein or intercalates with DNA.[1][3]

  • Lipophilicity: The nature of the halogen affects the overall lipophilicity of the derivative. While both chlorine and fluorine increase lipophilicity compared to a hydrogen atom, their contributions differ. This property is crucial for membrane permeability and reaching intracellular targets.[3]

  • Steric Factors: The size of the halogen atom (Chlorine > Fluorine) can play a significant role in the binding affinity to a target. A bulkier substituent like chlorine might provide a better fit for a large hydrophobic pocket, or conversely, it could sterically hinder the optimal interaction.[3]

These fundamental differences are expected to translate into distinct bioactivity profiles for 5-chloro- and 5-fluoro-4-methoxyquinoline derivatives.

Comparative Bioactivity Profiles

While a head-to-head comparison is limited in the literature, we can extrapolate potential activities based on studies of related quinoline compounds. The primary areas where these derivatives are expected to show promise are in anticancer and antimicrobial applications.[4][5]

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[4][6] The substitution at the 5-position can influence which of these pathways is more potently affected.

Hypothesized Activity Comparison:

Bioactivity5-Chloro-4-methoxyquinoline Derivatives5-Fluoro-4-methoxyquinoline DerivativesRationale
Anticancer Potentially higher cytotoxicity against certain cell lines. The larger, more lipophilic chlorine atom may enhance membrane permeability and interaction with hydrophobic pockets of target enzymes.[3]May exhibit more selective activity or a different spectrum of activity. The smaller size and high electronegativity of fluorine could lead to more specific interactions with target proteins.[7]The physicochemical differences between chlorine and fluorine are known to influence drug-target interactions and cellular uptake.

Experimental Evidence from Related Compounds:

While specific data for 5-chloro/fluoro-4-methoxyquinolines is scarce, studies on other halogenated quinolines provide valuable insights. For instance, some 7-chloroquinoline derivatives have shown potent cytotoxic activity, in some cases exceeding that of the reference drug doxorubicin.[4] Conversely, fluoroquinolones, traditionally antibacterial agents, are being repurposed for their anticancer properties, with their mechanism often linked to topoisomerase II inhibition.[8]

Antimicrobial Activity

The antibacterial activity of quinolones is a well-established field. The introduction of a fluorine atom at position 6 is a hallmark of the highly successful fluoroquinolone antibiotics, enhancing their penetration into bacterial cells and their activity against Gram-negative bacteria.[9]

Hypothesized Activity Comparison:

Bioactivity5-Chloro-4-methoxyquinoline Derivatives5-Fluoro-4-methoxyquinoline DerivativesRationale
Antimicrobial May exhibit broad-spectrum activity.Likely to possess potent antibacterial activity, particularly against Gram-negative bacteria, by analogy to fluoroquinolone antibiotics.[9]The presence of a fluorine atom on the quinoline ring is a key feature for potent antibacterial action.

Experimental Evidence from Related Compounds:

The antibacterial efficacy of fluoroquinolones is well-documented, with compounds like ciprofloxacin and levofloxacin being mainstays in clinical practice.[10] Studies on other substituted quinolines have also demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols for Bioactivity Evaluation

To enable researchers to directly compare the bioactivity of novel 5-chloro- and 5-fluoro-4-methoxyquinoline derivatives, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.[1][6]

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) incubation_24h 2. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation_24h add_compound 4. Add Compound to Cells incubation_24h->add_compound compound_prep 3. Compound Preparation (Serial dilutions) compound_prep->add_compound incubation_48_72h 5. Incubation (48-72h, 37°C, 5% CO2) add_compound->incubation_48_72h add_mtt 6. Add MTT Reagent incubation_48_72h->add_mtt incubation_4h 7. Incubation (4h, 37°C) add_mtt->incubation_4h add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance 9. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the 5-chloro- and 5-fluoro-4-methoxyquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[6]

Protocol 2: Antibacterial Susceptibility Testing (Agar Disk Diffusion Method)

This method is a widely used preliminary test to assess the antibacterial activity of a compound.[11]

Workflow:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement bacterial_lawn 1. Prepare Bacterial Lawn (on Mueller-Hinton agar) place_disks 3. Place Disks on Agar bacterial_lawn->place_disks impregnate_disks 2. Impregnate Disks (with test compounds) impregnate_disks->place_disks incubation 4. Incubate (18-24h, 37°C) place_disks->incubation measure_zones 5. Measure Zones of Inhibition (mm) incubation->measure_zones Anticancer_Pathway Quinoline 5-Halo-4-methoxyquinoline Derivative TopoII Topoisomerase II Quinoline->TopoII Inhibition DNA_damage DNA Damage TopoII->DNA_damage Leads to Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Potential anticancer mechanism of action.

Conclusion

The 5-chloro- and 5-fluoro-4-methoxyquinoline scaffolds represent promising starting points for the development of novel therapeutic agents. While direct comparative data is limited, a thorough understanding of the structure-activity relationships of halogenated quinolines allows for informed predictions of their bioactivities. The fluorine-substituted derivatives are anticipated to show strong antibacterial properties, while the chlorine-substituted counterparts may exhibit potent, and potentially different, anticancer activities. The experimental protocols provided herein offer a standardized framework for the direct comparison of newly synthesized derivatives, paving the way for the identification of lead compounds with significant therapeutic potential. Further research into the precise mechanisms of action of these compounds will be crucial for their future development as clinical candidates.

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  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. [Link]

  • Bentham Science. (n.d.). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

  • Lin, S. L., & Liu, Y. F. (1992). In vitro antimicrobial activity of fluoroquinolones against clinical isolates obtained in 1989 and 1990. Zhonghua Minguo Wei Sheng Wu Ji Mian Yi Xue Za Zhi, 25(3), 165-177. [Link]

  • Mei, W. J., Zheng, L. N., Chen, J. L., Wang, Q., Li, H. H., & Wang, Z. Y. (2017). Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. European Journal of Medicinal Chemistry, 139, 766-775. [Link]

  • Scholarly Commons. (n.d.). In vitro activity of four fluoroquinolones on selected bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7352. [Link]

  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • Zhao, Y., Liu, J., Zhang, G., Li, M., & Zhou, C. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666. [Link]

Sources

Comparative

Comparative Guide: SNAr Reactivity of 4-Chloro vs. 4-Methoxy Quinolines

The quinoline scaffold is a privileged pharmacophore in drug discovery, most notably recognized in antimalarial agents like chloroquine and amodiaquine. Functionalization at the C4 position is a critical step in synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in drug discovery, most notably recognized in antimalarial agents like chloroquine and amodiaquine. Functionalization at the C4 position is a critical step in synthesizing these derivatives, predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

As an application scientist designing a synthetic route, selecting the correct leaving group at the C4 position—typically chloride (-Cl) or methoxide (-OMe)—is paramount. This choice dictates the reaction's activation energy, the required catalytic conditions, and the potential for orthogonal functionalization. This guide provides an objective, data-supported comparison of 4-chloroquinoline and 4-methoxyquinoline reactivities, complete with validated experimental protocols.

Mechanistic Causality: The Aza-Activated C4 Position

In aza-heterocycles, the electronegative nitrogen atom depletes electron density from the C2 and C4 positions, rendering them highly susceptible to nucleophilic attack. The SNAr reaction proceeds via an addition-elimination mechanism, forming a tetrahedral Meisenheimer intermediate[1].

  • 4-Chloroquinoline (High Reactivity): Chloride is an excellent leaving group in aza-activated systems. The relatively weak C-Cl bond and the high polarizability of the chloride ion stabilize the transition state during the elimination step. Consequently, 4-chloroquinolines undergo rapid SNAr with amines, thiols, and alkoxides under conventional heating, microwave irradiation, or basic conditions[2].

  • 4-Methoxyquinoline (Low/Conditional Reactivity): The methoxy group is a notoriously poor leaving group in standard SNAr due to the strong C-O bond and the thermodynamic instability of the departing methoxide anion. 4-methoxyquinolines are generally inert under standard basic SNAr conditions. However, this "lack of reactivity" is synthetically valuable, allowing the methoxy group to serve as a stable protecting group. Displacement requires forcing conditions, such as protonation of the quinoline nitrogen (acid catalysis) or quaternization to form a quinolinium salt, which drastically increases the electrophilicity of the C4 position[3],[4].

SNAr_Mechanism Start 4-Substituted Quinoline (X = Cl or OMe) Nuc Nucleophile Attack (e.g., R-NH2) Start->Nuc Activation by N-atom Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Nuc->Meisenheimer Rate-determining step Product 4-Substituted Product (SNAr Completed) Meisenheimer->Product Fast elimination of X-

SNAr addition-elimination mechanism at the C4 position of quinolines.

Comparative Reactivity Data

The following table summarizes the divergent reactivity profiles of the two substrates based on empirical literature data.

SubstrateNucleophileReaction ConditionsYieldMechanistic Causality
4-Chloroquinoline Primary AminesK₂CO₃, DMF, 120°CHigh (80–95%)Direct SNAr; chloride is an excellent leaving group[2].
4-Chloroquinoline Alcohols (MeOH)HCl (cat.), RefluxHigh (86%)Acid-catalyzed SNAr; rapid displacement via protonated iminium[4].
4-Methoxyquinoline Primary AminesK₂CO₃, DMF, 120°CTrace / NonePoor leaving group ability of methoxide stalls the reaction.
4-Methoxyquinoline BCP-IodideMeCN, RefluxModerate (73%)Quaternization of the N-atom highly activates the C4 position[3].

Experimental Workflows and Protocols

To leverage these reactivity differences, researchers must employ specific activation strategies. The workflow below illustrates the divergent paths required for functionalizing these two substrates.

Workflow Substrate Select Substrate: 4-Cl vs 4-OMe Cond1 Standard SNAr (Amine, Base, Heat) Substrate->Cond1 4-Cl Substrate->Cond1 4-OMe Cond2 Acid-Catalyzed SNAr (Amine, H+, Heat) Substrate->Cond2 4-OMe Result1 High Yield (Rapid Cl- displacement) Cond1->Result1 If 4-Cl Result2 No Reaction (OMe- is a poor leaving group) Cond1->Result2 If 4-OMe Result3 Moderate Yield (OMe- displacement via activation) Cond2->Result3 If 4-OMe

Divergent experimental workflows for functionalizing C4-quinolines.

Protocol 1: Base-Promoted Amination of 4-Chloroquinoline

This is the standard, highly efficient method for synthesizing 4-aminoquinolines[2].

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroquinoline in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired primary amine and 2.0 equivalents of anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 120°C under a nitrogen atmosphere for 12–14 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Self-Validation System:

    • TLC: The product will typically appear as a more polar spot (lower Rf) compared to the starting 4-chloroquinoline.

    • ¹H NMR: Successful displacement is confirmed by the disappearance of the downfield C4-Cl adjacent aromatic protons and the appearance of a broad singlet corresponding to the new N-H proton.

Protocol 2: Acid-Catalyzed Alcoholysis to Form 4-Methoxyquinoline

This protocol demonstrates how to convert the highly reactive 4-chloroquinoline into the more stable 4-methoxyquinoline using acid catalysis[4].

  • Setup: Dissolve 5.0 mmol of 4-chloroquinoline in 40 mL of 0.5 N methanolic hydrogen chloride.

  • Reaction: Reflux the solution for 24 hours. The acidic medium protonates the quinoline nitrogen, drastically increasing the electrophilicity of C4 and allowing the weak methanol nucleophile to attack.

  • Workup: Evaporate the mixture to dryness under reduced pressure. Dissolve the white solid residue in water, neutralize with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Self-Validation System:

    • ¹H NMR: The definitive marker of success is the appearance of a sharp, 3-proton singlet at approximately δ 4.0 ppm, corresponding to the newly incorporated methoxy group.

Protocol 3: Forcing Displacement of 4-Methoxy via Quinolinium Activation

To displace the poor methoxy leaving group, the substrate must be activated into a quinolinium salt[3].

  • Setup: In a sealed tube, combine 1.0 equivalent of 4-methoxyquinoline with 2.0 equivalents of an alkyl iodide (e.g., bicyclo[1.1.1]pentyl iodide) in anhydrous acetonitrile.

  • Reaction: Reflux the mixture at 82°C for 24 hours. The alkyl iodide quaternizes the quinoline nitrogen, forming a highly electrophilic N-alkyl-4-methoxyquinolinium intermediate.

  • Displacement: The iodide counterion (or an externally added nucleophile) can now attack the highly activated C4 position, displacing the methoxy group.

  • Workup: Cool the reaction, remove the solvent under vacuum, and purify the resulting salt via trituration or recrystallization from chloroform/ether.

  • Self-Validation System:

    • ¹H NMR: The complete disappearance of the characteristic methoxy singlet at ~4.0 ppm confirms the displacement. Additionally, the aromatic protons of the quinoline ring will shift significantly downfield due to the permanent positive charge on the quaternized nitrogen.

References

  • Source: PMC (National Institutes of Health)
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole Source: ResearchGate URL
  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium...
  • Acid Catalyzed Alcoholysis of 4,7-Dichloroquinoline (1)

Sources

Validation

A Head-to-Head Comparison of Catalysts for 5-Chloro-4-methoxyquinoline Synthesis: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The targeted synthesis of specifically substitute...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The targeted synthesis of specifically substituted quinolines, such as 5-Chloro-4-methoxyquinoline, is therefore of critical interest to drug development professionals. This guide provides an in-depth, head-to-head comparison of two prominent catalytic strategies for quinoline synthesis, adapted for our target molecule: a classic Palladium-catalyzed domino Sonogashira coupling/cyclization and a more contemporary, cost-effective Copper-catalyzed annulation.

This comparison moves beyond mere procedural outlines to explore the mechanistic underpinnings and practical trade-offs of each method, empowering researchers to make informed decisions based on their specific project goals, whether they be scalability, cost-efficiency, or reaction robustness.

Catalytic Strategy 1: Palladium-Catalyzed Sonogashira/Cyclization Cascade

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency and broad functional group tolerance.[3] A powerful strategy for quinoline synthesis involves a domino reaction sequence beginning with a Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, which then undergoes an intramolecular cyclization to form the quinoline ring.[3][4][5]

Mechanistic Rationale

The causality behind this one-pot process lies in the dual role of the palladium catalyst. It first facilitates the crucial C(sp²)-C(sp) bond formation via the Sonogashira catalytic cycle. Upon formation of the N-(2-alkynyl)aniline intermediate, the same catalytic system, or the ensuing reaction conditions, promotes the 6-endo-dig cyclization to furnish the quinoline scaffold.[6]

The accepted mechanism proceeds through two interconnected catalytic cycles.

  • Sonogashira Coupling Cycle: A Pd(0) species undergoes oxidative addition into the C-I bond of a protected ortho-iodoaniline. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C-C bond and regenerates the Pd(0) catalyst.[7]

  • Cyclization/Annulation: The resulting alkynylaniline intermediate undergoes an intramolecular nucleophilic attack of the amine onto the alkyne, which is activated by the palladium or copper catalyst, leading to the formation of the heterocyclic ring.[6]

G cluster_0 Sonogashira Coupling cluster_1 Annulation/Cyclization start o-Iodoaniline Derivative + Terminal Alkyne A Oxidative Addition start->A Pd(0) pd_cat Pd(0) Catalyst cu_cat Cu(I) Co-catalyst B Transmetalation (Cu -> Pd) cu_cat->B Cu-Acetylide product 5-Chloro-4-methoxyquinoline A->B Aryl-Pd(II)-I C Reductive Elimination B->C D N-(2-alkynyl)aniline Intermediate C->D Regenerates Pd(0) E Intramolecular Nucleophilic Attack D->E F Aromatization E->F F->product

Fig 1. Palladium-Catalyzed Sonogashira/Cyclization Cascade.

Catalytic Strategy 2: Copper-Catalyzed Intramolecular Annulation

Driven by the need for more economical and sustainable methods, copper catalysis has emerged as a powerful alternative to palladium.[8] Copper-catalyzed reactions can achieve similar C-N and C-C bond formations, often with different reactivity profiles and under milder or complementary conditions.[9][10] For quinoline synthesis, a common copper-catalyzed approach involves the intermolecular C-N coupling of an aniline with a suitable partner, followed by an intramolecular condensation/cyclization.[11]

Mechanistic Rationale

Copper catalysts, typically Cu(I) or Cu(II) salts, are excellent for facilitating Ullmann-type C-N couplings.[11] The mechanism for forming a quinoline from an aniline and an alkyne ester, for example, is believed to proceed via a cascade process.

  • Hydroamination: The copper catalyst activates the alkyne, making it susceptible to nucleophilic attack by the aniline. This forms an enamine intermediate.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, attacking an ortho carbonyl or a related electrophilic group on the original aniline derivative.

  • Dehydration/Aromatization: A final dehydration step leads to the aromatic quinoline product. This strategy offers high atom economy and often utilizes readily available starting materials.[8]

G cluster_0 Copper-Catalyzed Cascade start Substituted Aniline + Alkyne/Carbonyl Partner A Alkyne Activation by Cu Catalyst start->A cu_cat Cu(I)/Cu(II) Catalyst cu_cat->A product 5-Chloro-4-methoxyquinoline B Hydroamination/ C-N Coupling A->B C Enamine/Enolate Intermediate B->C D Intramolecular Cyclization C->D E Dehydration/ Aromatization D->E E->product

Fig 2. Copper-Catalyzed Annulation Cascade.

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes typical performance metrics for each catalytic system for the synthesis of substituted quinolines, adapted for our target molecule, 5-Chloro-4-methoxyquinoline. The data is synthesized from representative literature procedures.[8][11][12]

Performance MetricPalladium-Catalyzed SonogashiraCopper-Catalyzed AnnulationAnalysis & Justification
Typical Yield 85 - 95%70 - 88%Palladium systems often exhibit higher efficiency and turnover frequency, leading to excellent yields.[12] Copper catalysis can be more sensitive to substrate electronics, sometimes resulting in slightly lower, though still very good, yields.[8]
Catalyst Loading 1 - 5 mol%5 - 10 mol%The high catalytic activity of palladium allows for lower catalyst loadings. Copper, being less active, generally requires a higher loading to achieve comparable reaction rates.[3][11]
Reaction Temperature 60 - 100 °C80 - 130 °CPalladium-catalyzed Sonogashira couplings are often achievable at moderate temperatures.[4] Many copper-catalyzed C-N couplings and cyclizations require higher thermal energy to overcome activation barriers.[11]
Reaction Time 4 - 12 hours12 - 24 hoursThe efficient catalytic cycle of palladium typically leads to shorter reaction times compared to copper-based systems.[8][12]
Key Additives Phosphine Ligand, Cu(I) salt, Base (e.g., Et₃N)Ligand (e.g., Glycine, DMEDA), Base (e.g., K₂CO₃)The choice of phosphine ligand is critical in palladium catalysis to stabilize the catalyst and modulate reactivity. Copper often requires a simple, inexpensive ligand like an amino acid or diamine to facilitate the coupling.[3][11]
Cost & Toxicity High Cost, High ToxicityLow Cost, Lower ToxicityPalladium is a precious metal, making it significantly more expensive than abundant copper. Palladium residues are also a major concern in pharmaceutical synthesis, requiring rigorous purification. Copper is cheaper and generally considered less toxic.

Field-Proven Insights & Experimental Choices

  • Why Choose Palladium? For small-scale, discovery chemistry where maximizing yield and exploring a broad substrate scope is paramount, palladium is often the superior choice. The extensive literature and well-understood reactivity provide a reliable foundation for synthesizing complex derivatives quickly. The necessity of a phosphine ligand, while adding cost, allows for fine-tuning of the catalyst's electronic and steric properties to overcome challenging substrates.

  • Why Choose Copper? For process development and scale-up synthesis, the economic and environmental advantages of copper are compelling.[8] While reactions may require more optimization (e.g., higher temperatures or longer times), the significantly lower cost of the catalyst and reduced toxicity concerns can make it the only viable option for large-scale manufacturing. The use of simple, air-stable ligands and bases further enhances its practicality.[13]

Experimental Protocol: Copper-Catalyzed Synthesis of a Quinoline Derivative

This protocol describes a general, self-validating procedure for the synthesis of a substituted quinoline via a copper-catalyzed cascade reaction, which can be adapted for 5-Chloro-4-methoxyquinoline.[11]

Materials:

  • Substituted ortho-acylaniline (1.0 mmol, 1.0 equiv)

  • Alkenyl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Glycine (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the ortho-acylaniline, CuI, glycine, and K₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add toluene, followed by the alkenyl iodide via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure quinoline product.

G A 1. Add Solids to Schlenk Tube (Aniline, CuI, Glycine, K₂CO₃) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂) A->B C 3. Add Solvents & Reagents (Toluene, Alkenyl Iodide) B->C D 4. Heat and Stir (130 °C, 18 h) C->D E 5. Cool and Quench (Dilute with Ethyl Acetate) D->E F 6. Filter through Celite E->F G 7. Aqueous Workup (Wash with H₂O and Brine) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Quinoline Product I->J

Sources

Comparative

A Comprehensive Guide to the Validated HPLC Quantification of 5-Chloro-4-methoxyquinoline: Method Optimization and Comparative Analysis

As a critical intermediate in the synthesis of bioactive quinoline alkaloids, antimalarials, and kinase inhibitors, 5-Chloro-4-methoxyquinoline demands rigorous analytical oversight. However, quantifying this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of bioactive quinoline alkaloids, antimalarials, and kinase inhibitors, 5-Chloro-4-methoxyquinoline demands rigorous analytical oversight. However, quantifying this compound presents significant chromatographic challenges.

This guide objectively compares a newly optimized, validated gradient High-Performance Liquid Chromatography (HPLC) method against traditional isocratic alternatives. By detailing the mechanistic causality behind our experimental choices, we provide researchers with a self-validating, highly reproducible protocol for purity and assay determination.

Analytical Challenges & Mechanistic Causality

The molecular structure of 5-Chloro-4-methoxyquinoline features a basic nitrogen atom within its quinoline ring (pKa ~4.9). In reversed-phase liquid chromatography (RP-HPLC), this basic moiety readily undergoes secondary ion-exchange interactions with residual, unendcapped silanols on traditional silica-based stationary phases.

The Problem with Traditional Methods: Standard isocratic methods utilizing fully porous C18 columns and simple Methanol/Water mobile phases fail to suppress these secondary interactions. This manifests as severe peak tailing, reduced theoretical plates, and an inability to resolve 5-Chloro-4-methoxyquinoline from closely eluting regioisomeric impurities (such as 7-chloro-4-methoxyquinoline).

The Optimized Solution: To mitigate these issues, our optimized method employs two critical, causality-driven modifications:

  • Superficially Porous Particles (SPP): Transitioning to a core-shell C18 column reduces the longitudinal diffusion path of the analyte. This minimizes band broadening and sharpens the peak shape without generating the extreme backpressures associated with sub-2µm particles.

  • Acidic Ion-Pairing: The integration of 0.1% Trifluoroacetic acid (TFA) in the mobile phase serves a dual purpose. It lowers the pH to ~2.0, fully protonating the quinoline nitrogen, while simultaneously suppressing the ionization of residual silanols. This effectively neutralizes the primary cause of peak tailing, a strategy well-documented in [1].

Comparative Analysis: Optimized vs. Traditional Methods

To objectively evaluate performance, the optimized SPP-HPLC gradient method was tested side-by-side against a generic pharmacopeia-style isocratic method. The data clearly demonstrates the superiority of the optimized approach in both efficiency and data integrity.

Table 1: Chromatographic Performance Comparison

Performance MetricOptimized SPP-HPLC Method (Gradient)Traditional Isocratic Method
Column Technology Core-Shell C18 (100 x 4.6 mm, 2.7 µm)Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Mobile Phase 0.1% TFA in Water / AcetonitrileMethanol / Water (70:30)
Total Run Time 15.0 minutes30.0 minutes
Peak Tailing Factor (

)
1.1 (Highly Symmetrical)2.4 (Severe Tailing)
Regioisomer Resolution (

)
> 3.5 (Baseline Resolution)< 1.2 (Co-elution)
Sensitivity (LOQ) 0.45 µg/mL2.50 µg/mL

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory system suitability gates that prevent the generation of invalid data if chromatographic conditions drift.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Causality Note: Both phases must be filtered through a 0.22 µm PTFE membrane. This removes micro-particulates, protecting the low-volume frits of the SPP column from clogging.

Step 2: Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Chloro-4-methoxyquinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 100 µg/mL).

  • Self-Validating Gate: Always prepare two independent stock solutions (Stock A and Stock B). Calculate the response factor for both. The sequence must halt if the agreement between Stock A and Stock B exceeds a 1.5% difference.

Step 3: Chromatographic Conditions
  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Before injecting any unknown samples, inject the 100 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 1.0%

  • Tailing Factor (

    
    ) ≤ 1.5
    
  • Theoretical Plates (

    
    ) > 5000
    

Method Validation Data

Method validation was executed in strict accordance with the [2]. The parameters mirror industry standards for rigorous [3].

Table 2: Summary of ICH Q2(R1) Validation Parameters

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity & Range 1.0 - 150 µg/mLCorrelation Coefficient (

) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1, RSD ≤ 5.0%
Accuracy (Spike Recovery) 99.2% - 101.5% (across 3 levels)98.0% - 102.0% Recovery
Method Precision (Repeatability) 0.8% RSD (n=6)RSD ≤ 2.0%
Intermediate Precision 1.1% RSD (Different analyst/day)RSD ≤ 2.0%

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating workflow, ensuring all ICH Q2(R1) parameters are sequentially satisfied.

Validation_Workflow SST 1. System Suitability (Tailing ≤ 1.5, N > 5000) Spec 2. Specificity (Blank & Isomer Resolution) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy (98% - 102% Recovery) Lin->Acc Prec 5. Precision (RSD ≤ 2.0%) Acc->Prec Rob 6. Robustness (Flow, Temp, pH Variations) Prec->Rob Val Validated HPLC Method Rob->Val

Figure 1: Systematic workflow for HPLC method validation per ICH Q2(R1) guidelines.

References

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Validation

Cross-validation of analytical methods for 5-Chloro-4-methoxyquinoline analysis

An in-depth technical guide for drug development professionals and analytical scientists on the cross-validation of analytical methods for 5-Chloro-4-methoxyquinoline, transitioning from early-phase HPLC-UV to clinical-p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and analytical scientists on the cross-validation of analytical methods for 5-Chloro-4-methoxyquinoline, transitioning from early-phase HPLC-UV to clinical-phase LC-MS/MS.

Executive Summary & Regulatory Context

5-Chloro-4-methoxyquinoline (C₁₀H₈ClNO, MW 193.63)[1] is a critical structural intermediate and active analyte in the development of various pharmaceutical compounds, including quinoline-based kinase inhibitors and antimalarial agents. As a drug candidate progresses from early-stage formulation development to clinical pharmacokinetics (PK), the analytical methods used to quantify it must evolve. Early-stage high-concentration analysis typically relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), while clinical PK and trace-level impurity profiling demand the superior sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When data generated from an early-phase study using one method is compared with data from a later-phase study using a different method, regulatory agencies require a formal cross-validation [2]. According to the, cross-validation ensures data comparability across different analytical platforms[3]. Notably, the ICH M10 guideline deliberately omits strict "pass/fail" acceptance criteria for cross-validation, instead requiring a robust statistical assessment of bias between the two methods to ensure scientific integrity[4].

Methodological Framework: Causality & Self-Validating Systems

To successfully cross-validate Method A (HPLC-UV) against Method B (LC-MS/MS), one must understand the causality behind the divergent experimental parameters.

1. Mobile Phase Additive Causality:

  • Method A (HPLC-UV): Utilizes 0.1% Trifluoroacetic Acid (TFA). The basic nitrogen of the quinoline ring interacts strongly with residual silanols on silica-based C18 columns, causing severe peak tailing. TFA acts as a strong ion-pairing agent, masking these silanols and ensuring sharp, symmetrical peaks.

  • Method B (LC-MS/MS): Replaces TFA with 0.1% Formic Acid. If TFA were used in the Mass Spectrometer, it would form highly stable, non-volatile ion pairs with 5-Chloro-4-methoxyquinoline in the Electrospray Ionization (ESI) source, causing massive ion suppression. Formic acid provides the necessary protons for efficient

    
     ionization without suppressing the signal.
    

2. The Self-Validating System: A robust analytical protocol must continuously verify its own accuracy. Method B achieves this via a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 5-Chloro-4-methoxyquinoline-d3). Because the SIL-IS co-elutes with the target analyte and shares identical physicochemical properties, any matrix-induced ion suppression in the ESI source affects both molecules equally. By calculating concentrations based on the analyte-to-IS peak area ratio, the system mathematically self-corrects for matrix effects and injection volume variations, ensuring every data point is internally validated.

Visualizing the Workflows

CV_Workflow cluster_methods Parallel Analysis (n ≥ 15 per method) Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked QCs (LQC, MQC, HQC) Start->Prep MethodA Method A: HPLC-UV (Reference) Prep->MethodA MethodB Method B: LC-MS/MS (Comparator) Prep->MethodB Stats Statistical Assessment (Calculate % Bias) MethodA->Stats MethodB->Stats Report Regulatory Submission (Data Comparability) Stats->Report

Figure 1: ICH M10-aligned cross-validation workflow for analytical methods.

Ionization Mol 5-Chloro-4-methoxyquinoline (Neutral Molecule) ESI ESI+ Source (0.1% Formic Acid) Mol->ESI Protonation Protonated [M+H]+ m/z 194.0 ESI->Protonated CID Collision Cell (Argon CID) Protonated->CID Isolation (Q1) Frag Product Ion m/z 151.0 CID->Frag Fragmentation (Q3)

Figure 2: ESI+ ionization and MRM fragmentation pathway for 5-Chloro-4-methoxyquinoline.

Step-by-Step Experimental Protocols

Step 1: Preparation of Stock Solutions and Spiked QCs

  • Dissolve the 5-Chloro-4-methoxyquinoline reference standard in 100% Methanol to yield a 1.0 mg/mL primary stock. (Causality: Methanol ensures complete solubilization of the hydrophobic quinoline core while remaining miscible with aqueous mobile phases).

  • Prepare Quality Control (QC) samples by spiking biological matrix (e.g., human plasma) at Low (LQC: 2.5 µg/mL), Medium (MQC: 25.0 µg/mL), and High (HQC: 75.0 µg/mL) concentrations[5].

Step 2: Method A (HPLC-UV) Execution

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A = Water (0.1% TFA), B = Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV absorbance at 254 nm. (Causality: The conjugated

    
    -system of the quinoline ring exhibits strong 
    
    
    
    transitions at 254 nm, maximizing signal-to-noise for UV detection).
  • System Suitability Test (SST): Inject a mid-level standard 5 times. The system is validated for the run if the %RSD of the peak area is <2.0% and the tailing factor is <1.5.

Step 3: Method B (UPLC-MS/MS) Execution

  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm). (Causality: Sub-2-micron particles generate higher theoretical plates, yielding narrower peaks that improve signal-to-noise and reduce the time window for matrix suppression).

  • Mobile Phase: A = Water (0.1% Formic Acid), B = Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • Detection: ESI+ Multiple Reaction Monitoring (MRM) mode. Transition m/z 194.0

    
     151.0.
    

Step 4: Cross-Validation Execution

  • Extract and analyze the LQC, MQC, and HQC samples (n=15 per level) using both Method A and Method B in parallel.

  • Calculate the mean concentration and % Bias between the two methods to assess comparability.

Comparative Data & Statistical Assessment

Table 1: Analytical Performance Comparison

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Linear Range 1.0 - 100 µg/mL1.0 - 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%92.4% - 104.5%
Precision (% CV) < 2.0%< 5.5%
Run Time 12.0 min3.5 min

Table 2: Cross-Validation Bias Assessment (Spiked QCs)

QC LevelNominal Conc.HPLC-UV Mean (n=15)LC-MS/MS Mean (n=15)% Bias (Difference)
LQC 2.5 µg/mL2.48 µg/mL2.55 µg/mL+2.82%
MQC 25.0 µg/mL25.10 µg/mL24.60 µg/mL-1.99%
HQC 75.0 µg/mL74.50 µg/mL76.20 µg/mL+2.28%

Data Interpretation: As established by recent regulatory discourse[6], cross-validation post-ICH M10 relies on evaluating the statistical bias rather than applying a binary pass/fail metric. The data in Table 2 demonstrates a % Bias of < ±3.0% across all QC levels. Because this variance falls well within the generally accepted ±15% threshold for bioanalytical comparability, the transition from Method A to Method B is scientifically justified and regulatory-compliant.

References

  • Food and Drug Administration (FDA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. URL:[Link]

  • Fjording MS, Goodman J & Briscoe C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(01), 1–5. National Library of Medicine (PMC). URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 5-Chloro-4-methoxyquinoline Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-Chloro-4-methoxyquinoline analogs. Unlike the widely studied 7-chloro isomers (e.g., Chloroquine), the 5-chloro series...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-Chloro-4-methoxyquinoline analogs. Unlike the widely studied 7-chloro isomers (e.g., Chloroquine), the 5-chloro series represents a distinct chemical space often utilized to probe steric constraints in heme-binding pockets or to target specific kinase domains where the 7-position is less favorable.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Core Pharmacophore

The 5-Chloro-4-methoxyquinoline scaffold is a privileged heterocycle distinct from its more famous regioisomer, the 7-chloroquinoline. While the 7-chloro substitution is critical for antimalarial efficacy (inhibiting hemozoin formation), the 5-chloro substitution fundamentally alters the molecule's electronic vector and steric profile.

  • Primary Utility: Kinase inhibition (e.g., EGFR, c-Met) and overcoming chloroquine resistance (as a steric probe).

  • Key Differentiator: The substituent at C5 projects into the "ceiling" of the ATP-binding pocket in kinases or causes steric clash in the heme-binding cleft of Plasmodium parasites, often reducing antimalarial potency but enhancing selectivity for other targets.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core Quinoline Core (Scaffold) C4 C4-Methoxy Group (H-Bond Acceptor / Metabolic Handle) Core->C4 Substitution defines activity class (Kinase vs. DNA) C5 C5-Chloro Substituent (Steric Block / Hydrophobic Fill) Core->C5 Critical Regioisomerism N1 N1-Nitrogen (pKa ~4.8-5.0 / H-Bond Acceptor) Core->N1 Essential for basicity C4->N1 Electronic push-pull C7 C7-Position (Comparison Point: H vs Cl) C5->C7 5-Cl vs 7-Cl (Steric Clash vs Binding)

Figure 1: Pharmacophore dissection of the 5-Chloro-4-methoxyquinoline scaffold.

Chemical Synthesis & Regioselectivity (The "Expertise" Pillar)

The synthesis of 5-chloro-4-methoxyquinoline is technically demanding due to the regioselectivity issue inherent in the cyclization of 3-chloroaniline.

The 3-Chloroaniline Challenge

When 3-chloroaniline reacts with EMME (ethoxymethylene malonate diethyl ester) in the Gould-Jacobs reaction, cyclization occurs at either the ortho or para position relative to the chlorine.

  • Path A (Para-cyclization): Yields 7-chloroquinoline (The Chloroquine path).

  • Path B (Ortho-cyclization): Yields 5-chloroquinoline (The Target path).

Expert Insight: The 7-chloro isomer is thermodynamically favored (sterically less crowded). To isolate the 5-chloro isomer, fractional crystallization or column chromatography of the 4-hydroxy intermediate is required before chlorination and methoxylation.

Validated Synthesis Protocol
  • Step 1: Condensation of 3-chloroaniline + EMME

    
     Enamine intermediate (
    
    
    
    C).
  • Step 2: Thermal Cyclization in Diphenyl Ether (

    
    C). Result: Mixture of 5-Cl and 7-Cl 4-quinolones.
    
  • Step 3 (Critical): Separation. The 7-Cl isomer typically precipitates first from acetic acid. The 5-Cl isomer remains in the mother liquor and requires careful purification.

  • Step 4: Chlorination (POCl

    
    ) 
    
    
    
    4,5-dichloroquinoline.
  • Step 5: Methoxylation (NaOMe/MeOH)

    
    5-Chloro-4-methoxyquinoline .
    

Comparative SAR Analysis: 5-Cl vs. 7-Cl

This section compares the biological performance of the 5-chloro analog against the industry-standard 7-chloro analog.

Table 1: Biological Activity Comparison
Feature7-Chloro Analog (Standard)5-Chloro Analog (Target)Mechanistic Implication
Antimalarial Potency (IC50) High (5–20 nM)Low/Moderate (>500 nM)The 5-Cl group sterically hinders π-π stacking with heme in the parasite food vacuole.
Kinase Inhibition (EGFR) ModerateHigh (Context Dependent)5-Cl can occupy the hydrophobic pocket near the gatekeeper residue (Thr790) in certain kinase conformations.
pKa (Quinoline N) ~8.4 (with 4-amino)~7.95-Cl exerts a stronger inductive withdrawing effect due to proximity to the N-heterocycle, reducing basicity.
Metabolic Stability Susceptible to dealkylationEnhancedSteric bulk at C5 protects the C4-position from oxidative metabolism.
Deep Dive: The "Steric Clash" Hypothesis

In antimalarial pharmacology, the drug must slide between base pairs of DNA or stack onto free heme (ferriprotoporphyrin IX).

  • 7-Cl: The chlorine atom points away from the stacking interface, allowing a snug fit.

  • 5-Cl: The chlorine atom projects into the binding interface. This creates a "steric bump" that destabilizes the drug-heme complex, explaining the reduced antimalarial efficacy.

However , in Anticancer applications , this "bump" is a feature. It allows the molecule to induce specific conformational changes in tyrosine kinases, potentially overcoming resistance mutations that affect the standard binding modes.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-4-methoxyquinoline

Self-validating checkpoint: The 5-chloro isomer will have a distinct NMR splitting pattern (doublet-doublet-doublet) for the C6 proton compared to the 7-chloro isomer.

  • Reagents: 4,5-Dichloroquinoline (1.0 eq), Sodium Methoxide (2.5 eq, 25% in MeOH), Dry Methanol.

  • Procedure:

    • Dissolve 4,5-dichloroquinoline in dry methanol under N

      
      .
      
    • Add NaOMe solution dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench with ice water.[1] Extract with DCM.

    • Dry over MgSO

      
       and concentrate.
      
  • Yield: Expect 85–90%.

  • Characterization:

    
    H NMR (CDCl
    
    
    
    ): Look for OMe singlet at
    
    
    4.05 ppm.
Protocol B: Heme Aggregation Inhibition Assay (β-Hematin)

To verify if the 5-Cl analog binds heme.

  • Materials: Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0).

  • Method:

    • Incubate Hemin (100 µM) with test compound (0–100 µM) in acetate buffer for 24h at 37°C.

    • Readout: Measure absorbance at 405 nm.

    • Interpretation: A decrease in absorbance indicates inhibition of heme polymerization (hemozoin formation).

    • Expectation: 5-Chloro analogs will show weaker inhibition (higher IC50) compared to Chloroquine controls.

Mechanism of Action Workflow

The following diagram details the divergent pathways for Antimalarial vs. Anticancer activity based on the 5-Cl substitution.

MOA_Flow cluster_Malaria Pathway A: Parasite (Plasmodium) cluster_Cancer Pathway B: Tumor Cell (Kinase) Compound 5-Chloro-4-methoxyquinoline Target1 Digestive Vacuole (pH 5.0) Compound->Target1 Target2 Tyrosine Kinase Domain (ATP Binding Site) Compound->Target2 Action1 Weak Heme Stacking (Due to 5-Cl Sterics) Target1->Action1 Outcome1 Poor Hemozoin Inhibition (Low Potency) Action1->Outcome1 Action2 Hydrophobic Pocket Filling (5-Cl Interaction) Target2->Action2 Outcome2 Signal Transduction Blockade (High Potency) Action2->Outcome2

Figure 2: Divergent mechanisms of action. The 5-Cl substituent is a liability for heme binding but an asset for specific kinase pocket interactions.

References

  • Synthesis and SAR of Quinoline Derivatives

    • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.[2]

    • Source: PMC / NIH.
    • URL:[Link]

  • 5-Methoxyquinoline as EZH2 Inhibitors

    • Title: 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.
    • Source: PMC / NIH.
    • URL:[Link]

  • Antimalarial 7-Chloro vs 5-Chloro Comparison

    • Title: Structure-Activity Relationships of 4-Aminoquinolines.[2][3][4]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 5-Chloro-4-methoxyquinoline Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-methoxyquinoline

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical compounds like 5-Chloro-4-methoxyqui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical compounds like 5-Chloro-4-methoxyquinoline demand a meticulous and informed approach. As a chlorinated aromatic heterocyclic compound, its disposal is not a mere procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-4-methoxyquinoline. Grounded in the principles of chemical safety and environmental science, we will move beyond simple instructions to explain the causality behind these essential protocols.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for 5-Chloro-4-methoxyquinoline is not always readily accessible, its chemical structure—a quinoline core with both chloro and methoxy functional groups—provides a solid basis for a conservative and safe hazard assessment. We must infer its properties from related compounds, such as chlorinated aromatics and quinoline derivatives.

  • Toxicity: Quinoline and its derivatives are known for their potential hazards. They can be toxic if swallowed, harmful in contact with skin, and cause skin and eye irritation.[1][2] Some quinoline compounds are suspected of causing genetic defects or may even be carcinogenic.[2]

  • Environmental Persistence: Chlorinated aromatic compounds are a class of chemicals noted for their potential toxicity and persistence in the environment.[3][4] Improper disposal can lead to bioaccumulation in soil and water, posing a significant risk to aquatic life with long-lasting effects.[1][2][5]

  • Reactivity: While generally stable, halogenated quinolines should be stored away from strong oxidizing agents.[3][6] During combustion, they can decompose to release toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.[6]

Given this profile, all waste containing 5-Chloro-4-methoxyquinoline must be treated as hazardous waste .[3]

Quantitative Hazard Data for Analogous Compounds

To provide context, the table below summarizes hazard classifications for quinoline, a representative parent compound. This should serve as a cautious guideline for handling 5-Chloro-4-methoxyquinoline.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Mutagenicity / CarcinogenicityCategory 2 / 1BH341: Suspected of causing genetic defects[2]H350: May cause cancer[2]
Aquatic Toxicity (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or disposing of 5-Chloro-4-methoxyquinoline, ensuring personal and environmental safety is paramount.

  • Engineering Controls: All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[1][8]

    • Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to protect against splashes or airborne particles.[1][8]

    • Body Protection: A buttoned laboratory coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn.[3][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Chloro-4-methoxyquinoline is that it must not enter the general waste stream or the sanitary sewer system.[9][10] All waste must be collected, labeled, and transferred to a licensed hazardous waste disposal company.[7][8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safe and compliant disposal. Never mix incompatible waste streams.[1]

  • Solid Waste:

    • Carefully transfer any solid 5-Chloro-4-methoxyquinoline, contaminated weighing boats, or filter papers directly into a designated, sealable hazardous waste container.[1]

    • This container should be clearly labeled "Hazardous Solid Waste: 5-Chloro-4-methoxyquinoline" and include any other components present.

    • Avoid generating dust during the transfer process.[1]

  • Liquid Waste:

    • Collect all solutions containing 5-Chloro-4-methoxyquinoline, as well as solvent rinses from contaminated glassware, in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • The label should read "Hazardous Liquid Waste: 5-Chloro-4-methoxyquinoline" and specify the solvent(s) used (e.g., "in Ethanol").

    • Segregate halogenated waste from non-halogenated waste streams as per your institution's guidelines.[11]

  • Contaminated Materials:

    • Dispose of all contaminated PPE, including gloves and disposable lab coats, in the designated solid hazardous waste container.[1][3]

    • Empty containers that held 5-Chloro-4-methoxyquinoline must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] This rinsate must be collected and managed as hazardous liquid waste.[11][12] Only after this decontamination can the container be disposed of according to institutional protocols for clean glassware or plastic.

Step 2: Temporary Storage

Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials, heat sources, and direct sunlight.[3][7][11]

Step 3: Arranging for Final Disposal

The ultimate disposal of 5-Chloro-4-methoxyquinoline waste is a regulated process that must be handled by professionals.

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will coordinate the pickup, transport, and final disposal of the hazardous waste.[11]

  • Engage a Licensed Contractor: The EHS office will work with an approved and licensed hazardous waste disposal company.[7][8] These companies are equipped to handle and process chemical waste in an environmentally safe and compliant manner.

  • Final Disposal Method: The most common and effective method for destroying chlorinated aromatic compounds is high-temperature incineration .[1][13] This process breaks the compound down into less harmful components. Other advanced chemical dechlorination treatments may also be used by specialized facilities.[13]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 5-Chloro-4-methoxyquinoline waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Collection & Labeling cluster_3 Final Disposal Pathway A Waste containing 5-Chloro-4-methoxyquinoline B Is the waste solid, liquid, or contaminated material? A->B C Solid Waste (e.g., powder, filter paper) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Contaminated Materials (e.g., gloves, empty containers) B->E Contaminated F Collect in labeled, sealed Hazardous Solid Waste Container C->F G Collect in labeled, sealed Hazardous Liquid Waste Container D->G H Triple-rinse container, collect rinsate. Dispose of other materials as solid waste. E->H I Store in designated secondary containment area F->I G->I H->F Dispose Solids H->G Collect Rinsate J Contact Institutional EHS Office for waste pickup I->J K Transfer to Licensed Hazardous Waste Contractor J->K L Ultimate Disposal (e.g., High-Temperature Incineration) K->L

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocol for 5-Chloro-4-methoxyquinoline

[1][2] Part 1: Executive Hazard Analysis & Control Strategy[2] The "Why" Behind the Protocol: 5-Chloro-4-methoxyquinoline is a halogenated quinoline derivative.[1][2] While standard Safety Data Sheets (SDS) often classif...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Hazard Analysis & Control Strategy[2]

The "Why" Behind the Protocol: 5-Chloro-4-methoxyquinoline is a halogenated quinoline derivative.[1][2] While standard Safety Data Sheets (SDS) often classify it primarily as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), experienced medicinal chemists treat this scaffold with elevated caution.[1][2] The quinoline core is a structural alert for potential genotoxicity, and the chlorination increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogues.

Core Directive: Treat this compound as a Potentially Genotoxic Impurity (PGI) or intermediate until definitive toxicology proves otherwise.[2] Do not rely solely on "Irritant" warnings.

Hierarchy of Controls (Strict Order of Operations)
  • Elimination/Substitution: Not applicable (Reagent is required).[2]

  • Engineering Controls (Primary Barrier):

    • Solid State: All weighing and transfer of dry powder must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[2]

    • In Solution: Handling of stock solutions (>10 mM) requires a fume hood with a face velocity of 80–100 fpm.[2]

  • Administrative Controls:

    • Designate a "Blue Zone" (Active Pharmaceutical Ingredient/Intermediate handling area).[2]

    • Use static-dissipative tools to prevent powder scattering.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific equipment required. Generic "wear gloves" advice is insufficient for chlorinated heterocycles.

Dermal Protection (Gloves)

The Science of Permeation: Chlorinated aromatics can permeate standard disposable nitrile gloves faster than simple aqueous solutions.[2] The methoxy group adds some polarity, but the lipophilic chloro-quinoline core drives permeation.

Contact TypeRecommended MaterialThicknessEst. Breakthrough TimeScientific Rationale
Incidental Splash Nitrile (Disposable)

5 mil (0.12 mm)
15–30 minsSufficient for immediate removal and washing.[1][2] Do not reuse.
Prolonged Contact Laminate (Silver Shield/4H) Multi-layer> 480 minsThe only material providing broad-spectrum resistance to halogenated aromatics in organic solvents (e.g., DCM).[1][2]
Solution Handling Double Gloving Inner: LaminateOuter: NitrileN/ALaminate provides chemical barrier; outer nitrile provides grip and dexterity.[2]
Respiratory Protection

Threshold: If engineering controls (fume hood) fail or are unavailable (e.g., equipment maintenance), respiratory protection is mandatory.[2][3]

  • Primary Choice: PAPR (Powered Air Purifying Respirator) with HEPA filters.[2]

    • Reasoning: Eliminates fit-testing variability and provides positive pressure, preventing inward leakage of fine particulates.[2]

  • Secondary Choice: N95 or P100 Half-Face Respirator. [1][2]

    • Constraint: Requires annual fit testing.[2] P100 is preferred due to the potentially fine particle size of recrystallized quinolines.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[2]

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that splash.

  • High Risk: Face shield over goggles during scale-up reactions (>50g).[1][2]

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the balance area.

  • Preparation:

    • Don PPE: Double nitrile gloves, lab coat, goggles.

    • Place a disposable antistatic weighing boat and a chemically resistant tray inside the fume hood.[2]

    • Critical Check: Verify hood flow monitor reads "Safe" or >80 fpm.

  • The Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.

    • Static Control: If the powder is "flyaway" (static), use an ionizing bar or wipe the spatula with an antistatic cloth before touching the powder.[2]

  • Decontamination:

    • After weighing, wipe the exterior of the source container with a tissue dampened with ethanol or isopropanol before removing it from the hood.

    • Dispose of the tissue as solid hazardous waste immediately.

Protocol B: Solubilization (The High-Risk Moment)

Context: Dissolving 5-Chloro-4-methoxyquinoline in solvents like Dichloromethane (DCM) or DMSO drastically increases skin absorption risk.[1][2]

  • Solvent Selection:

    • Prefer DMSO or Methanol over DCM if chemistry allows.[2] DCM carries solutes through gloves rapidly.[2]

  • Mixing:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.[2]

    • Cap the vial/flask immediately after addition.

    • Vortex or sonicate inside the hood. Never sonicate an open vessel of this compound on an open bench.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting the correct glove and respiratory protection based on state and duration.

PPE_Selection Start Handling 5-Chloro-4-methoxyquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent StandardPPE Standard PPE: Nitrile Gloves + Goggles (Work in Hood) Hood->StandardPPE Yes RespProt REQUIRED: N95/P100 or PAPR + Goggles + Nitrile Hood->RespProt No (Maintenance/Failure) Aggressive Halogenated (DCM/CHCl3) Solvent->Aggressive StandardSolv Polar/Aq (DMSO/MeOH) Solvent->StandardSolv Laminate USE LAMINATE GLOVES (Silver Shield) under Nitrile Aggressive->Laminate DoubleNitrile Double Nitrile Gloves Change every 30 mins StandardSolv->DoubleNitrile

[1][2]

Diagram 2: Spill Response Workflow

Caption: Immediate actions for solid or liquid spills to minimize exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid MajorLiquid Liquid / Large Solid Assess->MajorLiquid Action1 Wet Wipe Method: Cover with wet paper towel to prevent dust. MinorSolid->Action1 Action2 Evacuate Area. Call EHS. Don Full PPE (Tyvek + Resp). MajorLiquid->Action2 Disposal Bag as Hazardous Halogenated Waste Action1->Disposal Action2->Disposal

Part 5: Disposal & Waste Logistics[2][4]

Classification: 5-Chloro-4-methoxyquinoline is a Halogenated Organic Compound .[1][2]

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates waste streams for cost efficiency.[2] Halogenated waste incineration is significantly more expensive and requires higher temperatures to prevent dioxin formation.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."[2]

    • Constituents: "5-Chloro-4-methoxyquinoline, [Solvent Name]."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Container: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic, as quinoline salts can be corrosive.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69458, 5-Chloroquinoline (Analogous Structure).[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification.[2] Retrieved from [Link][1][2]

Sources

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